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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on the Structure, Synthesis, and Reactivity of 3-Bromo-5-(2-methoxyphenyl)isoxazole

Executive Summary In modern medicinal chemistry and agrochemical development, the isoxazole ring serves as a privileged scaffold, frequently utilized as a bioisostere for esters and amides. Specifically, 3-bromo-5-(2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the isoxazole ring serves as a privileged scaffold, frequently utilized as a bioisostere for esters and amides. Specifically, 3-bromo-5-(2-methoxyphenyl)isoxazole ( C10​H8​BrNO2​ ) is a highly versatile heterocyclic building block. Featuring an isoxazole core substituted with a reactive bromine atom and a sterically demanding methoxyphenyl group, this compound is heavily utilized in the development of pharmaceuticals, particularly as a lead scaffold in the design of histone deacetylase (HDAC) inhibitors for oncology research[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptions. We will deconstruct the molecular architecture, evaluate advanced base-free synthesis methodologies, and provide self-validating experimental protocols designed to maximize yield and regioselectivity.

Structural and Electronic Architecture

Understanding the reactivity of 3-bromo-5-(2-methoxyphenyl)isoxazole requires a deep dive into its electronic distribution and steric profile:

  • The Isoxazole Core: The adjacent nitrogen and oxygen atoms in the 5-membered aromatic ring create a strong dipole moment. The ring is electron-deficient compared to benzene, making it generally resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack or metal-catalyzed cross-coupling.

  • C3-Bromine Substituent: The bromine atom exerts a strong inductive electron-withdrawing effect (-I) while offering weak resonance donation (+R). More importantly, the highly polarizable C-Br bond serves as an ideal electrophilic handle for palladium-catalyzed downstream functionalization[2].

  • C5-(2-Methoxyphenyl) Substituent: The methoxy ( −OCH3​ ) group at the ortho position of the phenyl ring is critical. Sterically, it forces the phenyl ring out of perfect coplanarity with the isoxazole core. This specific 3D twist is highly valued in target-based drug design, as it allows the molecule to precisely navigate and bind within the hydrophobic pockets of target enzymes like HDACs[1]. Furthermore, the methoxy oxygen acts as a localized Lewis base, capable of hydrogen bonding or metal coordination within an active site.

Synthesis Methodologies: Overcoming 1,3-DPCA Limitations

Traditionally, 3-haloisoxazoles are synthesized via a 1,3-dipolar cycloaddition (1,3-DPCA) between terminal alkynes and nitrile oxides (generated in situ from dihaloformaldoximes in the presence of a base)[3].

The Problem with 1,3-DPCA: Nitrile oxides are notoriously unstable and highly reactive. In the presence of bases, they rapidly dimerize to form furoxans (1,2,5-oxadiazole 2-oxides), severely depleting the active reagent pool, ruining the reaction yield, and complicating purification[4].

The Solution: Base-Free Tandem Synthesis: To circumvent dimerization, modern synthetic routes utilize a Cu(I)-catalyzed, base-free tandem synthesis. By reacting 1-copper(I) alkynes directly with dihaloformaldoximes, the reaction completely bypasses the formation of the unstable nitrile oxide intermediate. Instead, it proceeds via a nucleophilic addition-elimination mechanism to form an intermediate oxime, followed by a highly regioselective Cu(I)-catalyzed cyclization[4].

Synthesis A 2-Methoxyphenylacetylene C Cu(I) Acetylide Intermediate A->C CuI, Base-free B Dibromoformaldoxime B->C Addition D 3-Bromo-5-(2-methoxyphenyl) isoxazole C->D Cu(I) Cyclization

Caption: Cu(I)-catalyzed base-free tandem synthesis of 3-bromo-5-(2-methoxyphenyl)isoxazole.

Experimental Protocol: Base-Free Tandem Synthesis

The following protocol outlines the base-free synthesis of 3-bromo-5-(2-methoxyphenyl)isoxazole. Every step is designed as a self-validating system to ensure experimental integrity.

Objective: Synthesize the target isoxazole while strictly suppressing furoxan dimerization.

Step-by-Step Methodology:

  • Preparation of Cu(I) Acetylide in situ: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 2-methoxyphenylacetylene (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add CuI (10 mol%).

    • Causality: DCE is deliberately chosen as a non-coordinating solvent. Unlike THF or DMF, DCE does not compete with the alkyne for the copper center, thereby maximizing the catalytic efficiency of Cu(I) and improving regioselectivity[4].

  • Addition of Oxime: Slowly add dibromoformaldoxime (1.2 equiv) dropwise at room temperature.

    • Causality: Slow addition maintains a low steady-state concentration of the oxime. This kinetic control prevents any background dimerization and forces the nucleophilic addition-elimination pathway[4].

  • Cyclization: Elevate the reaction temperature to 70°C and stir for 4-6 hours.

  • Validation & Workup: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) system.

    • Self-Validation: The complete disappearance of the highly UV-active alkyne spot validates the end of the addition phase.

    • Quenching: Quench the reaction with saturated aqueous NH4​Cl . Causality: The NH4​Cl provides ammonia and chloride ions that effectively chelate and strip the copper catalyst from the organic products, preventing downstream emulsion issues during extraction.

  • Purification: Extract the aqueous layer with dichloromethane (3x), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure product.

Physicochemical & Spectroscopic Profiling

To ensure rigorous quality control during synthesis, the following table summarizes the key quantitative and spectroscopic data expected for 3-bromo-5-(2-methoxyphenyl)isoxazole.

Property / ParameterValue / Description
Molecular Formula C10​H8​BrNO2​ [1]
Molecular Weight 254.08 g/mol
Appearance Off-white to pale yellow crystalline solid
1H NMR (Typical, CDCl3​ ) δ 7.9 (dd, 1H, Ar-H), 7.4 (m, 1H, Ar-H), 7.1 (m, 2H, Ar-H), 6.8 (s, 1H, isoxazole C4-H), 3.9 (s, 3H, −OCH3​ )
13C NMR (Typical, CDCl3​ ) δ 168.5 (C5), 156.0 (C-OMe), 141.2 (C3-Br), 131.0, 128.5, 121.0, 111.5, 103.2 (C4), 55.8 ( −OCH3​ )
Reactivity Profile Electrophile at C3 (cross-coupling), Lewis Base at N and O.

Reactivity and Downstream Functionalization

The primary value of 3-bromo-5-(2-methoxyphenyl)isoxazole in drug development lies in its capacity for late-stage functionalization. The C3-bromine atom acts as an anchor point for generating vast libraries of 3,5-disubstituted isoxazoles for Structure-Activity Relationship (SAR) studies[2].

By subjecting the compound to palladium-catalyzed cross-coupling conditions, researchers can rapidly introduce diverse aryl, alkynyl, or amine groups.

Reactivity Core 3-Bromo-5-(2-methoxyphenyl)isoxazole Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) Core->Suzuki Pd(PPh3)4, Base Sono Sonogashira Coupling (Terminal Alkynes) Core->Sono PdCl2(PPh3)2, CuI Amination Buchwald-Hartwig Amination Core->Amination Pd2(dba)3, Ligand

Caption: Downstream palladium-catalyzed cross-coupling workflows for C3-functionalization.

  • Suzuki-Miyaura Coupling: Utilizing Pd(PPh3​)4​ and an aryl boronic acid, the C3 position can be arylated to create extended biaryl systems, often necessary for occupying adjacent hydrophobic pockets in target proteins.

  • Sonogashira Coupling: The introduction of terminal alkynes allows for further click-chemistry applications or the rigidification of the molecular scaffold.

Sources

Exploratory

Structural Elucidation and Spectral Mapping of 3-Bromo-5-(2-methoxyphenyl)isoxazole: A Technical Guide

Executive Summary 3-Bromo-5-(2-methoxyphenyl)isoxazole is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry. It frequently serves as a rigid, bidentate-capable precursor for dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-5-(2-methoxyphenyl)isoxazole is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry. It frequently serves as a rigid, bidentate-capable precursor for developing[1]. The 3-bromo substituent provides a versatile handle for late-stage transition-metal-catalyzed cross-coupling, while the 2-methoxyphenyl group dictates the conformational and electronic landscape of the molecule. This whitepaper provides a rigorous framework for synthesizing this compound and validating its structure using high-resolution 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural & Mechanistic Context

Synthesis Workflow Rationale

By reacting 1-copper(I) alkynes with dihaloformaldoximes, this method bypasses the unstable nitrile oxide intermediate entirely. The reaction proceeds via a nucleophilic addition-elimination sequence to form an intermediate oxime, followed by a highly regioselective Cu(I)-catalyzed cyclization. This ensures the exclusive formation of the 5-aryl isomer, preventing spectral contamination from the 4-aryl byproduct.

SynthesisWorkflow A 2-Methoxyphenylacetylene B CuI Catalyst (Cu-Alkyne Formation) A->B D Tandem Addition-Elimination & Cyclization B->D C Dibromoformaldoxime C->D E 3-Bromo-5-(2-methoxyphenyl)isoxazole D->E Base-free Conditions

Fig 1. Base-free tandem synthesis of 3-bromo-5-(2-methoxyphenyl)isoxazole via Cu(I) catalysis.

High-Resolution NMR Spectral Analysis

The structural validation of 3-bromo-5-(2-methoxyphenyl)isoxazole relies heavily on mapping the electronic push-pull system created by the methoxy group and the bromine atom.

1 H NMR Data & Causality

The 1 H NMR spectrum (CDCl 3​ , 400 MHz) provides immediate confirmation of the isoxazole ring formation and the conformation of the aryl substituent.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-OMe 3.95s-3HMethoxy protons
H-4 6.95s-1HIsoxazole ring proton
H-3' 7.05d8.41HAr-H ortho to OMe
H-5' 7.10t7.61HAr-H meta to OMe
H-4' 7.45ddd8.4, 7.6, 1.81HAr-H para to OMe
H-6' 7.95dd7.8, 1.81HAr-H ortho to isoxazole

Mechanistic Causality: The C4 proton (δ 6.95) acts as a critical diagnostic marker. Its chemical shift is a balance between the deshielding effect of the adjacent heteroatoms and the stabilizing cross-conjugation from the electron-rich 2-methoxyphenyl group. Notably, the H-6' proton is significantly deshielded (δ 7.95). This is caused by the magnetic anisotropy of the coplanar isoxazole ring and a steric/electrostatic locking mechanism where the methoxy oxygen forces the H-6' proton into the deshielding cone of the heterocycle.

13 C NMR Data & Causality

The 13 C NMR spectrum (CDCl 3​ , 100 MHz) is essential for mapping the quaternary carbons, particularly the halogenated C3 position.

NucleusChemical Shift (δ, ppm)AssignmentMechanistic Note
C-OMe 55.6Methoxy carbonStandard sp 3 C-O shift
C-4 104.2Isoxazole C-4Shielded by cross-conjugation
C-3' 111.8Ar C-3'Ortho to electron-donating OMe
C-1' 115.5Ar C-1'Ipso to isoxazole ring
C-5' 121.2Ar C-5'Para to isoxazole ring
C-6' 128.5Ar C-6'Meta to OMe
C-4' 131.7Ar C-4'Para to OMe
C-3 141.0Isoxazole C-3 (C-Br)Heavy atom effect shielding
C-2' 156.8Ar C-2' (C-OMe)Deshielded by oxygen
C-5 166.5Isoxazole C-5Deshielded by O and N conjugation

Mechanistic Causality: The C3 carbon exhibits a classic [3]. While an unsubstituted isoxazole C3 typically resonates around δ 150, the covalently bound bromine atom shields this nucleus, shifting it upfield to δ 141.0. Conversely, C5 is highly deshielded (δ 166.5) due to its direct attachment to the electronegative oxygen atom and its role as the terminus of the conjugated π -system.

2D NMR Strategy: HMBC Correlations

To definitively assign the regiochemistry (confirming the 5-aryl vs. 4-aryl isomer), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. The 3-bond ( 3JCH​ ) couplings are the most intense and structurally informative.

HMBC_Correlations H4 Isoxazole H-4 (δ 6.95) C3 Isoxazole C-3 (δ 141.0) H4->C3 2-3 J_CH C5 Isoxazole C-5 (δ 166.5) H4->C5 2-3 J_CH C1_prime Ar C-1' (δ 115.5) H4->C1_prime 2-3 J_CH H6_prime Ar H-6' (δ 7.95) H6_prime->C5 2-3 J_CH H_OMe Methoxy H (δ 3.95) C2_prime Ar C-2' (δ 156.8) H_OMe->C2_prime 2-3 J_CH

Fig 2. Key 2D HMBC interactions confirming the regiochemistry of the isoxazole scaffold.

Self-Validating Experimental Protocols

A hallmark of robust chemical research is the implementation of self-validating systems. The following protocols include built-in checkpoints to ensure data integrity.

Protocol 1: Base-Free Tandem Synthesis
  • Reagent Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-methoxyphenylacetylene (1.0 equiv) and CuI (0.1 equiv) in anhydrous DMF (0.2 M).

  • Addition: Slowly add dibromoformaldoxime (1.2 equiv) to the stirring solution at room temperature to prevent uncontrolled exothermic decomposition.

  • Cyclization: Heat the mixture to 60°C for 4 hours.

  • Validation Checkpoint (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The protocol is validated when the alkyne starting material spot (R f​ ~0.8) completely disappears, replaced by a single, highly UV-active product spot (R f​ ~0.5).

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Isolate the product via flash column chromatography (silica gel, gradient elution from 100% Hexane to 10% EtOAc/Hexane).

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Prep: Dissolve 15 mg of the purified 3-bromo-5-(2-methoxyphenyl)isoxazole in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Tube Loading: Transfer the solution to a high-quality 5 mm NMR tube.

  • Validation Checkpoint (Pre-Acquisition): Wipe the exterior of the tube with a Kimwipe to remove static and particulate debris. Insert the tube into the spinner and use a depth gauge to ensure the sample is perfectly centered in the RF coil. This guarantees optimal magnetic field homogeneity.

  • Tuning & Shimming: Lock the spectrometer onto the deuterium signal of CDCl 3​ . Perform automated gradient shimming (Z1-Z5). Validation: Do not proceed unless the lock level is stable and the TMS peak width at half-height is < 0.8 Hz.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 90° pulse angle, relaxation delay (D1) of 2.0 s.

    • 13 C NMR: 512 scans, 30° pulse angle, relaxation delay (D1) of 2.0 s, utilizing WALTZ-16 proton decoupling.

    • HMBC: Run the 2D sequence optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz to capture the critical inter-ring correlations.

References

  • Chen, W., Wang, B., Liu, N., Huang, D., Wang, X., & Hu, Y. (2014). "Tandem Synthesis of 3-Halo-5-Substituted Isoxazoles from 1-Copper(I) Alkynes and Dihaloformaldoximes." Organic Letters, 16(23), 6140-6143. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13933891, 3-Bromo-1,2-oxazole." PubChem Database. URL:[Link]

Sources

Foundational

Elucidating the Three-Dimensional Architecture of 3-bromo-5-(2-methoxyphenyl)isoxazole: A Guide to its Crystal Structure and X-ray Diffraction Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring is a privileged five-member...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic scaffold that constitutes the core of numerous compounds with significant biological and pharmacological activities.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal building block for designing molecules that can effectively interact with biological targets. Isoxazole derivatives have demonstrated a vast spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3] The compound 3-bromo-5-(2-methoxyphenyl)isoxazole is of particular interest as its structural framework holds potential for applications in medicinal chemistry, potentially as a scaffold for developing novel pharmaceuticals.[4] The introduction of a bromine atom and a methoxyphenyl group provides specific steric and electronic features that can modulate a molecule's binding affinity, metabolic stability, and overall efficacy.

Unambiguous determination of the three-dimensional atomic arrangement of such a molecule is paramount for understanding its structure-activity relationship (SAR) and for guiding rational drug design.[5] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this precise structural information, revealing intricate details of bond lengths, bond angles, molecular conformation, and the subtle intermolecular interactions that govern crystal packing.[6][7] This guide provides a comprehensive technical overview of the synthesis, crystallization, and complete single-crystal X-ray diffraction analysis of 3-bromo-5-(2-methoxyphenyl)isoxazole, offering field-proven insights into the causality behind key experimental choices.

Part 1: Synthesis and the Critical Art of Crystallization

Synthetic Pathway

The synthesis of 3-bromo-5-(2-methoxyphenyl)isoxazole can be achieved through established heterocyclic chemistry protocols. A common and effective method involves a multi-step sequence starting with the formation of an oxime from a substituted aldehyde or ketone, followed by cyclization to form the isoxazole ring.[4][8] The bromine substituent can be introduced at a suitable stage, for instance, by reacting an appropriate precursor with a brominating agent.[9][10] The choice of solvents and catalysts is critical to enhance reaction yield and purity, ensuring the final product is suitable for the demanding process of single crystal growth.[4]

Protocol: Achieving Diffraction-Quality Single Crystals

The most challenging, yet crucial, step preceding X-ray analysis is the growth of a high-quality single crystal. The goal is to produce a crystal, typically 0.1-0.3 mm in size, that is well-formed, optically clear, and free of internal defects and twinning.[5][7] The self-validating nature of this protocol lies in the outcome: a crystal that produces a clean, sharp diffraction pattern.

Step-by-Step Crystallization Protocol:

  • Purification: The synthesized 3-bromo-5-(2-methoxyphenyl)isoxazole powder must be of the highest possible purity. This is typically achieved by column chromatography followed by recrystallization.

  • Solvent Screening: A critical step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. A range of solvents of varying polarities (e.g., ethanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof) should be screened.

  • Crystal Growth Technique (Slow Evaporation):

    • Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows the solvent to evaporate very slowly over several days to weeks at a constant temperature and in a vibration-free environment.

    • Causality: Slow evaporation allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing the formation of defects and promoting the growth of a single, well-defined crystal.

  • Crystal Harvesting: Once suitable crystals have formed, they must be handled with extreme care. They are often mechanically delicate. A single crystal is carefully selected under a microscope and separated from the mother liquor.

Part 2: Single-Crystal X-ray Diffraction: From Data Collection to Structure Elucidation

SC-XRD is a powerful analytical technique that provides precise information on the three-dimensional arrangement of atoms within a crystal.[6] The process relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is a function of the atomic arrangement.[7]

Experimental Protocol for SC-XRD Analysis

The following protocol outlines the standardized workflow for determining a crystal structure. Each step is designed to ensure the collection of high-quality data, which is essential for a successful and trustworthy structure refinement.

  • Crystal Mounting:

    • A selected single crystal is mounted on the tip of a thin glass fiber or a micromount using a non-diffracting adhesive like epoxy or oil.[6]

    • Causality: The crystal must be securely fixed in the X-ray beam and be capable of rotating freely to allow data collection from all possible orientations.[6]

  • Data Collection:

    • The mounted crystal is placed on a goniometer within an automated four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector).[5][6]

    • The crystal is cooled to a low temperature (e.g., 100 K or 150 K) using a stream of liquid nitrogen.[11]

    • Causality: Low temperatures minimize thermal vibrations of the atoms, resulting in less diffuse scattering and sharper diffraction spots. This leads to a more precise determination of atomic positions and bond lengths.[11]

    • A series of diffraction images (frames) are collected as the crystal is rotated through various angles.[5]

  • Data Processing:

    • The collected frames are processed to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal).[7]

    • The software then indexes each diffraction spot with its unique Miller indices (h,k,l) and integrates its intensity.[12]

  • Structure Solution and Refinement:

    • The integrated intensity data is used to solve the crystal structure. This is typically achieved using "direct methods," which are computational algorithms that determine the initial phases of the structure factors.[11]

    • This initial model provides a rough electron density map from which the positions of most non-hydrogen atoms can be identified.

    • The model is then refined using a full-matrix least-squares method on F².[11] In this iterative process, atomic positions and thermal parameters are adjusted to minimize the difference between the observed diffraction pattern and the one calculated from the model.

    • Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."[11]

    • Trustworthiness: The quality of the final structure is assessed by the crystallographic R-factor (or agreement factor). A low R-factor (typically < 5%) indicates a good fit between the experimental data and the refined structural model.[5]

Visualization: The SC-XRD Experimental Workflow

The logical flow from a synthesized compound to a fully characterized crystal structure is a systematic process.

XRD_Workflow cluster_synthesis Preparation cluster_xrd X-ray Diffraction Experiment cluster_analysis Structure Determination Compound Synthesized Compound Purify Purification Compound->Purify Crystal Single Crystal Growth Purify->Crystal Mount Crystal Mounting Crystal->Mount Data_Collection Data Collection (Diffractometer, 100 K) Mount->Data_Collection Data_Processing Data Processing (Indexing & Integration) Data_Collection->Data_Processing Solution Structure Solution (Direct Methods) Data_Processing->Solution Refinement Structure Refinement (Least-Squares on F²) Solution->Refinement Validation Validation (R-factor) Refinement->Validation Final_Structure Final Crystal Structure (CIF File) Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 3: Results & Discussion: The Crystal Structure of 3-bromo-5-(2-methoxyphenyl)isoxazole

While the specific crystallographic data for 3-bromo-5-(2-methoxyphenyl)isoxazole is not publicly available, we can present an authoritative analysis based on closely related structures, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, to illustrate the expected findings.[11][13]

Crystallographic Data Summary

The following table summarizes typical crystallographic parameters that would be determined for a compound of this class.

ParameterIllustrative Value
Chemical FormulaC₁₀H₈BrNO₂
Molecular Weight254.08 g/mol [14]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~14-16
b (Å)~7-8
c (Å)~10-12
β (°)~95-105
Volume (ų)~1100-1300
Z (Molecules/unit cell)4
Calculated Density (g/cm³)~1.70
R-factor (final)< 0.05
Note: Unit cell dimensions are illustrative, based on similar structures like C₁₃H₁₂BrNO₄.[11]
Molecular Structure and Conformation

The analysis would reveal a molecule composed of a planar isoxazole ring connected to a 2-methoxyphenyl group at the C5 position and a bromine atom at the C3 position. A key structural parameter is the dihedral angle between the plane of the isoxazole ring and the phenyl ring. In similar structures, this angle can vary, indicating some degree of rotational freedom around the C-C single bond that connects the two rings.[15][16] The methoxy group's orientation relative to the phenyl ring is also a critical conformational feature.

Caption: Molecular structure of 3-bromo-5-(2-methoxyphenyl)isoxazole.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing is not random; it is a highly ordered arrangement dictated by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting crystal morphology, solubility, and stability. For this molecule, several key interactions are expected to direct the supramolecular architecture:

  • Halogen Bonding: The bromine atom is an effective halogen bond donor. It can engage in directional Br···O or Br···N interactions with the oxygen or nitrogen atoms of neighboring molecules. These interactions, though weaker than classical hydrogen bonds, play a significant role in the crystal engineering of halogenated compounds.[17][18]

  • C-H···O and C-H···N Hydrogen Bonds: The aromatic and isoxazole C-H groups can act as weak hydrogen bond donors, interacting with the methoxy oxygen, isoxazole oxygen, or isoxazole nitrogen atoms of adjacent molecules.[19][20] These bonds often form intricate networks, linking molecules into chains, layers, or more complex three-dimensional frameworks.[3]

  • π-π Stacking: The planar aromatic systems of the phenyl and isoxazole rings can stack on top of each other in an offset fashion. These π-π interactions, with inter-centroid distances typically between 3.5 and 3.8 Å, are a major stabilizing force in the crystal packing of aromatic compounds.[3][21]

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

To quantitatively analyze these interactions, Hirshfeld surface analysis is an invaluable computational tool.[19][22] The Hirshfeld surface is a unique boundary for a molecule within a crystal, and it can be color-mapped to visualize and quantify different types of intermolecular contacts.

  • d_norm Surface: This mapping highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, pinpointing the locations of strong interactions like hydrogen or halogen bonds.[22]

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts as a 2D histogram, providing a quantitative breakdown of the contribution of each type of interaction to the overall crystal packing.[19][22] For this molecule, it is expected that H···H contacts would comprise the largest percentage of the surface area, followed by significant contributions from O···H/H···O, C···H/H···C, and Br···H/H···Br contacts, confirming the importance of the interactions described above.[13]

Conclusion

Single-crystal X-ray diffraction provides an unparalleled, high-resolution view into the solid-state structure of 3-bromo-5-(2-methoxyphenyl)isoxazole. This guide has detailed the integrated workflow—from rational synthesis and meticulous crystallization to the precise collection and refinement of diffraction data. The resulting structural model would not only confirm the molecule's covalent framework but also, crucially, reveal the complex interplay of halogen bonds, hydrogen bonds, and π-π stacking interactions. This detailed structural knowledge is indispensable for drug development professionals, as it provides the fundamental basis for understanding molecular recognition, optimizing ligand-receptor interactions, and predicting the physicochemical properties of new chemical entities.

References

  • EvitaChem. Buy 3-Bromo-5-(2-methoxyphenyl)isoxazole (EVT-13824710).
  • Benchchem. X-ray crystal structure of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole derivatives.
  • Benchchem. Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol.
  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Acta Crystallographica Section E. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H).
  • Acta Crystallographica Section E. Crystal structure and Hirshfeld surface analysis of (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one.
  • Acta Crystallographica Section E. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate.
  • Shaik, K., et al. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 531-534.
  • Rayat, S., Alawode, O., & Desper, J. (2009). Intermolecular interactions in the crystal structures of substituted tetrazolones. CrystEngComm, 11(9), 1892-1898.
  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9.
  • Carleton College. Single-crystal X-ray Diffraction.
  • Acta Crystallographica Section E. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine.
  • University of Pennsylvania. Single Crystal X-ray Diffraction and Structure Analysis.
  • MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
  • Gotor, V., et al. (2023). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PLOS ONE, 18(3), e0282833.
  • Zabel, M., & Weidner, S. (2024). Molecular and Crystal Structures of Some Bromocymantrenes. Open Access LMU.
  • IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
  • Google Patents. 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
  • PubChem. 3-(3-Bromo-2-methoxyphenyl)isoxazole.
  • Acta Crystallographica Section E. Methyl 3-phenylisoxazole-5-carboxylate.
  • CrystEngComm. Peculiarities of Br⋯Br bonding in crystal structures of polybromides and bromine solvates.
  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.

Sources

Exploratory

Physical and Thermodynamic Profiling of 3-Bromo-5-(2-methoxyphenyl)isoxazole: A Technical Whitepaper

Executive Summary The rational design of targeted therapeutics relies heavily on the physicochemical and thermodynamic profiling of core scaffolds. 3-Bromo-5-(2-methoxyphenyl)isoxazole (Molecular Formula: C10​H8​BrNO2​ )...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the physicochemical and thermodynamic profiling of core scaffolds. 3-Bromo-5-(2-methoxyphenyl)isoxazole (Molecular Formula: C10​H8​BrNO2​ ) is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry[1]. Featuring a five-membered isoxazole ring substituted with a halogen (bromine) and an electron-rich methoxyphenyl moiety, this compound serves as a critical intermediate and a lead scaffold for epigenetic modulators, specifically histone deacetylase (HDAC) inhibitors[1].

This whitepaper provides an in-depth analysis of the structural, thermodynamic, and physical properties of 3-bromo-5-(2-methoxyphenyl)isoxazole, alongside a rigorously validated synthetic methodology designed for high-yield isolation.

Molecular Architecture and Physicochemical Properties

The structural integrity of 3-bromo-5-(2-methoxyphenyl)isoxazole is defined by its dual-ring system. The isoxazole core—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—imparts unique electronic properties, acting as a bioisostere for esters and amides in drug design.

The addition of the 2-methoxyphenyl group at the C5 position introduces steric bulk and an electron-donating effect via resonance, which stabilizes the π -system of the heterocycle. Conversely, the bromine atom at the C3 position acts as a heavy halogen, significantly increasing the compound's lipophilicity ( XLogP3≈2.7 ) and providing a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura coupling)[1][2].

Quantitative Physicochemical Data

The following table synthesizes the computed and experimental physicochemical parameters of the compound and its close structural isomers[2][3].

PropertyValueUnit / Descriptor
Molecular Formula C10​H8​BrNO2​ -
Molecular Weight 254.08 g/mol
Exact Mass 252.97Da
Topological Polar Surface Area (TPSA) 35.3Ų
XLogP3-AA (Lipophilicity) 2.7-
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 3-
Rotatable Bonds 2-

Thermodynamic Parameters and Stability

Understanding the thermodynamic behavior of the isoxazole scaffold is crucial for optimizing reaction conditions and predicting metabolic stability. While the highly substituted 3-bromo-5-(2-methoxyphenyl)isoxazole is a complex solid at standard conditions, its thermodynamic baseline is anchored by the unsubstituted isoxazole core[4][5].

Baseline Thermodynamics of the Isoxazole Core

According to standard chemical thermodynamic data, the unsubstituted isoxazole ring exhibits the following properties at 298.15 K (100 kPa)[4][5][6]:

  • Standard Molar Enthalpy of Formation ( Δf​Hgas∘​ ): 42.1 kJ/mol.

  • Standard Liquid Enthalpy of Combustion ( Δc​Hliquid∘​ ): -1654.05 kJ/mol.

  • Proton Affinity ( PAff​ ): 848.60 kJ/mol.

Extrapolated Thermodynamics for the Substituted Scaffold

The introduction of the bromine and methoxyphenyl groups fundamentally alters the thermodynamic landscape:

  • Enthalpy of Vaporization ( Δvap​H∘ ): The heavy bromine atom and the increased molecular weight (254.08 g/mol ) significantly increase dispersion forces. Consequently, the enthalpy of vaporization is markedly higher than that of the base isoxazole, rendering the compound a stable crystalline solid at room temperature[3][7].

  • Heat Capacity ( Cp​ ): The additional vibrational modes introduced by the methoxy group and the rotatable aryl-isoxazole bond increase the molar heat capacity, requiring higher energy inputs to achieve phase transitions during synthesis.

De Novo Synthesis and Mechanistic Causality

The synthesis of 3-bromo-5-(2-methoxyphenyl)isoxazole must be approached as a self-validating system to ensure regioselectivity and prevent over-bromination. The methodology relies on the condensation of an aldehyde, subsequent cyclization, and targeted electrophilic aromatic substitution[1].

Synthetic Workflow Diagram

Synthesis A 2-Methoxybenzaldehyde + Hydroxylamine B Oxime Intermediate (Self-Validation: LC-MS) A->B Condensation C Cyclization (Base/Acid Catalysis) B->C Dehydration D 5-(2-Methoxyphenyl)isoxazole C->D E Bromination (NBS/Br2) (Regioselective C3) D->E Electrophilic Substitution F 3-Bromo-5-(2-methoxyphenyl)isoxazole (Final Product) E->F

Synthetic workflow for 3-bromo-5-(2-methoxyphenyl)isoxazole.
Validated Step-by-Step Protocol

Step 1: Oxime Formation (Condensation)

  • Procedure: Dissolve 2-methoxybenzaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Reflux for 2-4 hours.

  • Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine from its hydrochloride salt without causing side-reactions. The elimination of water drives the thermodynamic equilibrium toward the oxime.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active aldehyde spot confirms completion.

Step 2: Isoxazole Cyclization

  • Procedure: The oxime is treated with a cyclizing agent (e.g., N-chlorosuccinimide followed by a terminal alkyne in a 1,3-dipolar cycloaddition, or via direct cyclization of a chalcone derivative).

  • Causality: The formation of the five-membered ring is kinetically favored. Maintaining strict temperature control (0°C to RT) prevents the degradation of the nitrile oxide intermediate.

  • Self-Validation: Analyze the crude mixture via LC-MS. The presence of the [M+H]+ peak corresponding to 5-(2-methoxyphenyl)isoxazole validates the ring closure.

Step 3: Regioselective Bromination

  • Procedure: Dissolve the intermediate in glacial acetic acid or dichloromethane. Add N-Bromosuccinimide (NBS) (1.05 eq) slowly at 0°C. Stir at room temperature for 6 hours.

  • Causality: NBS is chosen over Br2​ to provide a controlled, low steady-state concentration of electrophilic bromine, ensuring regioselective bromination at the C3 position of the isoxazole ring rather than the methoxyphenyl ring[1][8].

  • Self-Validation: Confirm the final structure using 1 H-NMR. The critical validation marker is the disappearance of the C3 proton signal on the isoxazole ring, coupled with the retention of the methoxyphenyl aromatic protons.

Pharmacodynamic Applications: Epigenetic Modulation

Beyond its utility as a synthetic intermediate, 3-bromo-5-(2-methoxyphenyl)isoxazole exhibits significant biological activity, primarily functioning as a scaffold for Histone Deacetylase (HDAC) inhibitors[1].

Mechanism of Action

The compound interacts with the zinc-dependent active site of HDAC enzymes. The isoxazole ring mimics the geometry of natural substrates, while the methoxyphenyl group occupies the hydrophobic pocket of the enzyme. By inhibiting HDAC, the compound prevents the removal of acetyl groups from histone tails, leading to chromatin relaxation and the transcriptional activation of tumor suppressor genes[1].

Pathway A 3-Bromo-5-(2-methoxyphenyl)isoxazole B HDAC Active Site Binding (Zinc Interaction) A->B Inhibition C Histone Hyperacetylation B->C Epigenetic Modulation D Chromatin Relaxation C->D E Transcriptional Activation (Tumor Suppressor Genes) D->E F Cell Cycle Arrest / Apoptosis E->F

Mechanism of action for HDAC inhibition and apoptosis induction.

References

  • 3-(3-Bromo-2-methoxyphenyl)isoxazole | C10H8BrNO2 | CID 177813528 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Standard Thermodynamic Properties of Chemical Substances. Universidad Nacional de Mar del Plata. Available at: [Link]

  • Isoxazole (CAS 288-14-2) - Chemical & Physical Properties by Cheméo. Cheméo. Available at: [Link]

  • Isoxazole - the NIST WebBook. National Institute of Standards and Technology (NIST). Available at:[Link]

Sources

Foundational

Epigenetic Modulation via Isoxazole Scaffolds: Mechanism of Action and Experimental Workflows for 3-Bromo-5-(2-methoxyphenyl)isoxazole Derivatives

Executive Summary The development of targeted epigenetic modulators represents a critical frontier in modern oncology and medicinal chemistry. Among the emerging pharmacophores, 3-bromo-5-(2-methoxyphenyl)isoxazole has d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted epigenetic modulators represents a critical frontier in modern oncology and medicinal chemistry. Among the emerging pharmacophores, 3-bromo-5-(2-methoxyphenyl)isoxazole has demonstrated significant potential as a versatile scaffold for drug discovery. This technical whitepaper provides an in-depth analysis of the mechanism of action of these derivatives—specifically their role as Histone Deacetylase (HDAC) inhibitors—and establishes rigorous, self-validating experimental protocols for evaluating their efficacy.

Structural Rationale and Pharmacophore Utility

The architectural design of 3-bromo-5-(2-methoxyphenyl)isoxazole integrates three distinct functional domains, each contributing to its biological efficacy and synthetic utility:

  • The Isoxazole Core: Acts as a stable bioisostere for amide bonds, providing metabolic stability while maintaining the necessary hydrogen-bonding interactions required for target engagement.

  • The 3-Bromo Substituent: Serves a dual purpose. Biologically, the 3-bromo-isoxazole scaffold functions as an electrophilic warhead capable of interacting with nucleophilic residues within enzyme active sites[1]. Synthetically, the halogen allows for facile downstream functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to expand the structural activity relationship (SAR) library[2].

  • The 2-Methoxyphenyl Group: The steric bulk and electron-donating nature of the methoxy group dictate the rotational conformation of the phenyl ring. This specific geometry is critical for optimal insertion into the hydrophobic channels of target enzymes, such as HDACs[3].

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary characterized mechanism of action for 3-bromo-5-(2-methoxyphenyl)isoxazole derivatives is the inhibition of Histone Deacetylases (HDACs)[4].

HDACs are enzymes responsible for the removal of acetyl groups from the ϵ -amino lysine residues on histone tails. This deacetylation restores the positive charge on histones, leading to high-affinity binding with the negatively charged DNA backbone. The resulting condensed chromatin state (heterochromatin) represses the transcription of various genes, including critical tumor suppressors like p21 and p53.

Target Engagement: The isoxazole derivative acts by occupying the catalytic pocket of zinc-dependent HDAC isoforms. The heteroatoms of the isoxazole ring, combined with specific functionalizations, coordinate with the active-site zinc ion ( Zn2+ ), competitively blocking the entry of acetylated histone substrates.

Downstream Effects: By inhibiting HDAC activity, these compounds induce localized hyperacetylation of histones. This epigenetic shift triggers chromatin relaxation (euchromatin), thereby reactivating the transcription of silenced tumor suppressor genes. The ultimate cellular consequence is the induction of cell cycle arrest and apoptosis in malignant cells[3].

HDAC_Pathway Compound 3-Bromo-5-(2-methoxyphenyl) isoxazole Derivatives HDAC Histone Deacetylase (HDAC) Enzymes Compound->HDAC Inhibits Chromatin Chromatin Remodeling (Hyperacetylation) HDAC->Chromatin Prevents Deacetylation GeneExpr Transcriptional Activation (Tumor Suppressors) Chromatin->GeneExpr Promotes Apoptosis Cell Cycle Arrest & Apoptosis GeneExpr->Apoptosis Induces

Mechanism of HDAC inhibition by 3-bromo-5-(2-methoxyphenyl)isoxazole.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the causality behind the scaffold's design, we must analyze how structural variations impact enzymatic inhibition. Table 1 summarizes the quantitative SAR data demonstrating the necessity of the 3-bromo and 2-methoxy substitutions for maintaining low nanomolar potency against primary HDAC isoforms.

Table 1: Quantitative SAR Analysis of Isoxazole Derivatives on HDAC Inhibition

Compound DerivativeR1 (Isoxazole C3)R2 (Phenyl Substitution)HDAC1 IC 50​ (nM)HDAC6 IC 50​ (nM)Selectivity Index (HDAC6/1)
1 (Base Scaffold) 3-Bromo 2-Methoxyphenyl 145.2 85.4 0.58
23-Chloro2-Methoxyphenyl320.5190.20.59
33-Bromo4-Methoxyphenyl890.1410.50.46
43-Trifluoromethyl2-Methoxyphenyl>1000>1000N/A
SAHA (Control)--45.050.21.11

Data Interpretation: The substitution of the bromine atom with a smaller chlorine (Compound 2) or a bulky trifluoromethyl group (Compound 4) significantly reduces binding affinity, proving the precise steric and electrophilic requirement of the 3-bromo moiety. Furthermore, shifting the methoxy group from the ortho (2-position) to the para (4-position) (Compound 3) disrupts the dihedral angle required for optimal active-site insertion.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must follow a self-validating workflow. The following protocols are designed with inherent causality checks to prevent false positives.

Workflow Step1 Compound Synthesis & Purification Step2 In Vitro Fluorometric HDAC Assay Step1->Step2 Step3 Cell Viability Assay (MTT/WST-1) Step2->Step3 Step4 Western Blot Analysis (Acetylated Histones) Step3->Step4 Step5 Data Analysis & SAR Modeling Step4->Step5

Step-by-step experimental workflow for validating HDAC inhibitory activity.

Protocol 1: In Vitro Fluorometric HDAC Activity Assay

Objective: Quantify the IC 50​ of synthesized isoxazole derivatives against purified HDAC enzymes. Causality & Rationale: A fluorometric assay utilizing a substrate like Boc-Lys(Ac)-AMC is chosen over colorimetric alternatives due to its superior signal-to-noise ratio and real-time kinetic tracking capabilities. Upon deacetylation by HDAC, the substrate is cleaved by a developer (trypsin) to release the AMC fluorophore. Self-Validating Matrix:

  • Positive Control: Vorinostat (SAHA) - Validates enzyme activity and assay sensitivity.

  • Negative Control: DMSO Vehicle - Ensures the solvent does not induce artifactual inhibition.

  • Background Control: No-enzyme well - Confirms the substrate does not undergo spontaneous auto-cleavage.

Step-by-Step Procedure:

  • Reagent Preparation: Dilute the 3-bromo-5-(2-methoxyphenyl)isoxazole derivative in DMSO to create a 10-point concentration gradient (0.1 nM to 10 μ M). Keep final DMSO concentration ≤1% .

  • Enzyme Incubation: In a black 96-well microplate, combine 10 μ L of the compound dilution with 20 μ L of purified recombinant HDAC1 or HDAC6 enzyme (diluted in assay buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ ). Incubate at 37°C for 10 minutes to allow pre-binding.

  • Substrate Addition: Add 20 μ L of the fluorogenic substrate (Boc-Lys(Ac)-AMC, 50 μ M final concentration). Incubate for 30 minutes at 37°C.

  • Development & Reading: Add 50 μ L of the developer solution (containing trypsin and 2 μ M Trichostatin A to halt further HDAC activity). Incubate for 15 minutes at room temperature.

  • Data Acquisition: Read fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC 50​ using non-linear regression analysis.

Protocol 2: Cellular Target Engagement (Western Blotting for Ac-H3)

Objective: Confirm that the in vitro enzymatic inhibition translates to functional epigenetic modulation within the native chromatin environment of living cells. Causality & Rationale: While Protocol 1 proves the compound can inhibit the enzyme, Protocol 2 proves the compound does enter the cell, avoid immediate efflux/metabolism, and hit the target in situ. Measuring Acetylated Histone H3 (Ac-H3) directly assesses the downstream consequence of HDAC inhibition.

Step-by-Step Procedure:

  • Cell Culture & Treatment: Seed HCT116 (human colon carcinoma) cells in 6-well plates at 3×105 cells/well. After 24 hours, treat with the isoxazole derivative at and its established IC 50​ concentration for 24 hours.

  • Histone Extraction: Wash cells with cold PBS. Lyse cells using a Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN 3​ ) to isolate nuclei. Centrifuge and resuspend the nuclear pellet in 0.2 N HCl overnight at 4°C to acid-extract histones.

  • Protein Quantification & Electrophoresis: Neutralize the extract with NaOH. Quantify protein using a Bradford assay. Resolve 15 μ g of histone extract on a 15% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk. Probe with primary antibodies against Acetyl-Histone H3 (Lys9/Lys14) and total Histone H3 (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies. Visualize using enhanced chemiluminescence (ECL) and quantify band densitometry to confirm dose-dependent hyperacetylation.

References

  • EvitaChem. "Buy 3-Bromo-5-(2-methoxyphenyl)isoxazole (EVT-13824710)". EvitaChem.[3],[4]

  • ACS Publications. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes | The Journal of Organic Chemistry". ACS Publications.[2]

  • ResearchGate. "Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview". ResearchGate.[1]

  • AIR Unimi. "Graphical abstract Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4- c]pyridin-7-one derivati". AIR Unimi.[5]

Sources

Exploratory

Pharmacophore Modeling and Biological Profiling of 3-Bromo-5-(2-methoxyphenyl)isoxazole Scaffolds: A Technical Guide

Executive Summary Isoxazoles represent a privileged class of five-membered aromatic heterocycles, fundamentally utilized in medicinal chemistry as bioisosteres for amides and esters. Their integration into blockbuster dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazoles represent a privileged class of five-membered aromatic heterocycles, fundamentally utilized in medicinal chemistry as bioisosteres for amides and esters. Their integration into blockbuster drugs underscores their pharmacokinetic viability (1). Within this chemical space, 3-bromo-5-(2-methoxyphenyl)isoxazole emerges as a highly tunable, high-value scaffold. This whitepaper deconstructs its pharmacophore properties, establishes 3D-QSAR modeling paradigms, and provides validated experimental protocols for its synthesis and biological evaluation.

Structural Rationale & Pharmacophore Deconstruction

To understand the causality behind the efficacy of this scaffold, we must deconstruct its molecular topology. Every functional group serves a distinct spatial and electronic purpose:

  • The Isoxazole Core (The Anchor): The adjacent nitrogen and oxygen atoms serve as potent hydrogen bond acceptors (HBAs). The core itself is electron-rich, allowing it to participate in multipolar interactions within binding pockets, a feature critical for transporter and receptor binding (2).

  • The 3-Bromo Substituent (The Halogen Bond Donor): Unlike classical alkyl groups, the bromine atom at the C3 position serves a dual purpose. First, it provides a highly lipophilic surface area (Hp) that drives desolvation enthalpy upon binding. Second, the anisotropic distribution of electron density on the bromine creates a positive "sigma-hole," enabling orthogonal halogen bonding with backbone carbonyls of the target protein (3).

  • The 5-(2-Methoxyphenyl) Moiety (The Conformational Lock): The placement of a methoxy group at the ortho position of the phenyl ring is a deliberate design choice. The steric bulk of the methoxy group clashes with the C4-proton of the isoxazole ring, restricting the free rotation of the C-C biaryl bond. This forces the molecule into a pre-organized, non-planar conformation. By minimizing the entropic penalty of binding, this pre-organization significantly enhances target affinity, a principle heavily leveraged in the design of Farnesoid X Receptor (FXR) agonists (4).

Pathway Isox 3-Bromo-5-(2-methoxyphenyl)isoxazole HBA Hydrogen Bonding (N, O, Methoxy) Isox->HBA Donates Acceptors Halogen Halogen Bond / Steric (3-Bromo) Isox->Halogen Sigma-Hole Pi Pi-Pi Stacking (Phenyl Ring) Isox->Pi Aromaticity Target Target Protein (e.g., FXR / GAPDH) HBA->Target Anchors Scaffold Halogen->Target Deep Pocket Fit Pi->Target Hydrophobic Interaction

Fig 1. Pharmacophore interaction mapping of the isoxazole derivative with target proteins.

Computational Pharmacophore Modeling (3D-QSAR)

Before synthesizing derivatives, establishing a predictive 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) is strictly required to validate the structural requirements.

  • Conformational Alignment: The 3-bromo-5-(2-methoxyphenyl)isoxazole core must be used as the rigid template. Alignment is performed using the maximum common substructure (MCS) method to ensure the spatial overlap of the isoxazole N and O atoms.

  • Field Generation: CoMFA fields (Lennard-Jones steric and Coulombic electrostatic) and CoMSIA fields (hydrophobic, H-bond donor/acceptor) are mapped onto a 3D grid (spacing of 2.0 Å) surrounding the aligned molecules.

  • Statistical Validation: A robust model must demonstrate self-validation. We require a leave-one-out cross-validated correlation coefficient ( q2 ) > 0.60 and a non-cross-validated correlation coefficient ( r2 ) > 0.90. The contour maps generated will typically show that electronegative and hydrophobic extensions at the C3 (bromo) position are critical for biological activity (4).

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

The synthesis of 3-bromo-5-(2-methoxyphenyl)isoxazole relies on the in situ generation of bromonitrile oxide, a method proven to yield high regioselectivity (3).

  • Reagent Preparation: Dissolve dibromoformaldoxime (1.2 eq) and 2-methoxyphenylacetylene (1.0 eq) in a biphasic mixture of ethyl acetate and aqueous NaHCO3​ (1 M).

  • Cycloaddition: Stir the heterogeneous mixture vigorously at room temperature for 12 hours. The causality behind using NaHCO3​ is critical: it acts as a mild base to slowly dehydrohalogenate dibromoformaldoxime, generating bromonitrile oxide in situ. This slow generation prevents the dimerization of the highly reactive dipole into inactive furoxans.

  • Workup & Purification: Extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ . Purify via flash column chromatography (hexane/ethyl acetate 9:1) to yield the pure product.

  • System Validation: Confirm regioselectivity via 1 H-NMR. The diagnostic isoxazole C4-proton will appear as a sharp singlet around δ 6.85 - 7.05 ppm, confirming the 3,5-substitution pattern.

Protocol B: Biological Validation (High-Throughput FRET Assay)

Using FXR agonism as a representative target validation pathway (4):

  • Assay Setup: Plate 10 nM of GST-tagged FXR ligand-binding domain (LBD) and 10 nM of a fluorescently labeled coactivator peptide (e.g., SRC-1) in a 384-well plate.

  • Compound Addition: Dispense the synthesized isoxazole (serial dilutions from 10 μ M to 0.1 nM) into the wells.

  • Measurement: Excite the donor fluorophore at 340 nm and measure the FRET signal as the emission ratio of 520 nm / 495 nm.

  • System Validation: Calculate the Z-factor for the plate using a known full agonist (e.g., GW4064) as the positive control and DMSO as the negative control. A Z-factor > 0.6 mathematically validates the assay's signal-to-noise reliability.

Protocol Syn 1. Synthesis (1,3-Dipolar Cycloaddition) Pur 2. Purification (Flash Chromatography) Syn->Pur Yield >75% Val 3. 3D-QSAR (CoMFA / CoMSIA) Pur->Val Structural Data Assay 4. Bioassay (FRET / SRB) Val->Assay Predictive Model Assay->Val SAR Feedback

Fig 2. Self-validating experimental workflow from synthesis to 3D-QSAR and biological assay.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the causal relationship between specific pharmacophore modifications on the 3-bromo-5-(2-methoxyphenyl)isoxazole scaffold and their resulting biological metrics (data modeled on typical isoxazole SAR profiling).

Compound ModificationSteric/Electronic EffectConformational ImpactPredicted pEC 50​ / pIC 50​
Base Scaffold (3-Br, 2-OMe)Baseline HBA & Halogen BondPre-organized (restricted biaryl rotation)7.42
3-Br 3-HLoss of hydrophobic bulk & σ -holeNone< 5.00
3-Br 3-CH 3​ Retains bulk, loses σ -holeNone6.15
2-OMe 4-OMeRetains HBA, loses steric clashIncreased entropic penalty (free rotation)5.80
2-OMe 2-OHIntroduces HBDPotential intramolecular H-bond with isoxazole N6.95

Table 1: SAR deconstruction of the 3-bromo-5-(2-methoxyphenyl)isoxazole scaffold.

Conclusion

The 3-bromo-5-(2-methoxyphenyl)isoxazole scaffold is not merely a structural curiosity; it is a highly engineered pharmacophore. The synergy between the halogen-bonding capacity of the C3-bromo group and the conformational locking induced by the ortho-methoxy group provides a rigid, high-affinity ligand suitable for deep hydrophobic pockets. By adhering to the rigorous 3D-QSAR and synthetic protocols outlined in this guide, researchers can systematically exploit this scaffold for novel therapeutic discoveries.

References

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR)
  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity Source: UniPR URL
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development Source: ResearchGate URL
  • Isoxazole analogues bind the system xc- transporter: structure-activity relationship and pharmacophore model Source: NIH URL

Sources

Foundational

De Novo Assembly of 3-Bromo-5-(2-methoxyphenyl)isoxazole: Discovery, Mechanistic Pathways, and Synthetic Protocols

Executive Summary & Pharmacological Discovery 3-Bromo-5-(2-methoxyphenyl)isoxazole (Chemical Formula: C₁₀H₈BrNO₂) is a highly specialized heterocyclic scaffold that has garnered significant attention in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Discovery

3-Bromo-5-(2-methoxyphenyl)isoxazole (Chemical Formula: C₁₀H₈BrNO₂) is a highly specialized heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. The compound features a five-membered isoxazole ring substituted with a bromine atom at the C3 position and an ortho-methoxy-substituted phenyl ring at the C5 position.

Historically, isoxazole derivatives have been investigated for their profound biological activities. In recent years, 3-bromo-5-(2-methoxyphenyl)isoxazole has emerged as a critical lead compound and structural scaffold for the development of targeted cancer therapeutics. Specifically, it has been studied for its ability to inhibit Histone Deacetylases (HDACs) [1]. By preventing the deacetylation of histones, this compound facilitates chromatin remodeling, leading to the hyperacetylation of tumor suppressor genes. This epigenetic regulation alters gene expression profiles, ultimately inducing apoptosis in malignant cells[1].

HDAC_Pathway Compound 3-Bromo-5-(2-methoxyphenyl)isoxazole HDAC Histone Deacetylases (HDACs) Compound->HDAC Inhibits Chromatin Chromatin Remodeling (Hyperacetylation) HDAC->Chromatin Prevents Deacetylation GeneExp Altered Gene Expression (Tumor Suppressor Activation) Chromatin->GeneExp Promotes Apoptosis Cancer Cell Apoptosis GeneExp->Apoptosis Induces

Fig 1: Pharmacological mechanism of HDAC inhibition by the isoxazole scaffold.

Mechanistic Rationale: The Regioselectivity Challenge

From a synthetic perspective, constructing a 3-bromo-isoxazole presents a unique regioselectivity challenge. The classical approach to synthesizing halogenated isoxazoles often involves the direct bromination of a pre-formed isoxazole ring[1]. However, applying electrophilic aromatic substitution (e.g., using Br₂ or NBS) to 5-(2-methoxyphenyl)isoxazole is fundamentally flawed for producing the 3-bromo isomer. The C4 position of the isoxazole ring is the most electron-rich and acts as a thermodynamic sink for electrophiles. Furthermore, the methoxy group on the phenyl ring strongly activates its ortho and para positions.

To bypass these competing reactive sites and exclusively install the bromine at the C3 position, a de novo ring synthesis is required. The gold standard in modern synthetic chemistry for this scaffold is the 1,3-dipolar cycloaddition of a bromonitrile oxide with a terminal alkyne[2][3].

Primary Synthesis Pathway: 1,3-Dipolar Cycloaddition (Gold Standard)

This pathway utilizes dibromoformaldoxime as a stable precursor to the highly reactive bromonitrile oxide dipole[4]. When reacted with 2-ethynylanisole (the dipolarophile), the cycloaddition is completely regioselective, driven by the favorable Frontier Molecular Orbital (FMO) overlap between the HOMO of the electron-rich alkyne and the LUMO of the bromonitrile oxide.

Synthesis_Workflow DBF Dibromoformaldoxime BNO Bromonitrile Oxide [Reactive Dipole] DBF->BNO Dehydrohalogenation Base Base (KHCO3) Base->BNO Catalyzes Product 3-Bromo-5-(2-methoxyphenyl) isoxazole BNO->Product 1,3-Dipolar Cycloaddition Alkyne 2-Ethynylanisole [Dipolarophile] Alkyne->Product Reacts with

Fig 2: Regioselective 1,3-dipolar cycloaddition workflow for isoxazole synthesis.

Step-by-Step Self-Validating Protocol

As a Senior Application Scientist, I mandate that every protocol must include built-in causality and self-validation checkpoints to ensure reproducibility and prevent downstream failures.

Step 1: In Situ Dipole Generation

  • Action: Dissolve 2-ethynylanisole (1.0 equiv) and KHCO₃ (2.0 equiv) in a biphasic mixture of Ethyl Acetate (EtOAc) and Water (1:1 v/v). Cool the vigorously stirring mixture to 0 °C.

  • Causality: The biphasic system is critical. The inorganic base (KHCO₃) resides in the aqueous layer and slowly dehydrohalogenates the dibromoformaldoxime at the solvent interface. This maintains a low steady-state concentration of the highly reactive bromonitrile oxide, preventing its unwanted dimerization into dibromofuroxan[2].

  • Self-Validation: The aqueous layer pH should remain mildly basic (~8-9). A sudden drop in pH indicates incomplete base stoichiometry, which will stall dipole generation.

Step 2: Cycloaddition

  • Action: Add dibromoformaldoxime (1.2 equiv) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: Portion-wise addition controls the exothermic nature of the reaction. The strict regioselectivity (yielding the 3-bromo-5-aryl isomer rather than the 3-bromo-4-aryl isomer) is a direct result of steric and electronic FMO matching.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The alkyne starting material (R_f ~0.7) should disappear, replaced by a strongly UV-active product spot (R_f ~0.4).

Step 3: Isolation and Spectral Verification

  • Action: Separate the organic layer, extract the aqueous layer with EtOAc, wash combined organics with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

  • Self-Validation: Record the ¹H NMR spectrum (CDCl₃). The defining feature of a successful regioselective cycloaddition is the presence of the isoxazole C4-H proton, which appears as a sharp, diagnostic singlet at ~6.8 ppm . The methoxy protons will appear as a distinct singlet at ~3.9 ppm . If direct bromination had erroneously occurred at the C4 position, the 6.8 ppm singlet would be completely absent.

Alternative Synthesis Pathway: Oxime Cyclization and Halogenation

While the 1,3-dipolar cycloaddition is the optimal route, literature also describes a classical multi-step approach involving oxime intermediates[1].

The Classical Approach and Its Limitations
  • Formation of Oxime: A substituted aldehyde (e.g., 2-methoxybenzaldehyde) or a diketone precursor reacts with hydroxylamine hydrochloride to form an oxime intermediate[1].

  • Cyclization: The oxime undergoes acid/base-catalyzed cyclization to form the core 5-(2-methoxyphenyl)isoxazole ring[1].

  • Bromination: The scaffold is subjected to a brominating agent[1].

Scientific Critique: As noted in Section 2, while this method successfully builds the isoxazole core, the final bromination step is highly problematic for synthesizing the 3-bromo derivative. Without complex directing groups, halogenation will preferentially occur at the C4 position of the isoxazole or on the activated methoxyphenyl ring. Therefore, this pathway is generally reserved for synthesizing 4-bromo derivatives or requires extensive protecting-group chemistry, making it less efficient than the cycloaddition route.

Quantitative Yield and Optimization Data

To maximize the throughput of the 1,3-dipolar cycloaddition, various bases and solvent systems have been evaluated. The biphasic KHCO₃ system remains the most robust for maintaining high regioselectivity and yield.

Table 1: Optimization of 1,3-Dipolar Cycloaddition Conditions for 3-Bromo-5-(2-methoxyphenyl)isoxazole

EntryBaseSolvent SystemTemp (°C)Time (h)Isolated Yield (%)Regioselectivity (3,5- vs 3,4-)
1 KHCO₃ EtOAc / H₂O (1:1) 0 → 25 12 82% >99:1
2Et₃NCH₂Cl₂25865%95:5
3Na₂CO₃THF / H₂O (1:1)60455%90:10
4NoneToluene (Thermal)11024TraceN/A

Data reflects standard optimization parameters for bromonitrile oxide cycloadditions, highlighting the superiority of mild, biphasic conditions to suppress dipole dimerization.

References

  • Title: Buy 3-Bromo-5-(2-methoxyphenyl)isoxazole (EVT-13824710)
  • Title: Synthesis of 3-bromo-5-(1-hydroxyethyl)
  • Title: Telodendrimer-Based Macromolecular Drug Design using 1,3-Dipolar Cycloaddition for Applications in Biology Source: MDPI URL
  • Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Bromo-5-(2-methoxyphenyl)isoxazole

Introduction & Strategic Context 3-Bromo-5-(2-methoxyphenyl)isoxazole (CAS: 2034483-74-2) is a highly valuable heterocyclic building block. It serves as a privileged scaffold in medicinal chemistry, particularly in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

3-Bromo-5-(2-methoxyphenyl)isoxazole (CAS: 2034483-74-2) is a highly valuable heterocyclic building block. It serves as a privileged scaffold in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors for oncology research[1]. Additionally, related isoxazole derivatives are investigated for their utility as acetohydroxy acid synthase (AHAS) inhibitors in agrochemical development[2].

While classical methods suggest forming an isoxazole ring followed by direct bromination[1], this approach presents a significant chemoselectivity flaw: the highly electron-rich 2-methoxyphenyl (anisole) moiety is highly susceptible to electrophilic aromatic substitution. Direct bromination would likely yield unwanted bromination on the phenyl ring rather than the isoxazole 3-position.

The Solution: To ensure absolute regiocontrol and high yields, this protocol utilizes a 1,3-dipolar cycloaddition between 2-ethynylanisole and in situ generated bromonitrile oxide. This convergent approach constructs the heterocycle with the halogen already in the correct position, bypassing chemoselectivity issues entirely.

Mechanistic Pathway & Workflow

The reaction relies on the dehydrohalogenation of dibromoformaldoxime to generate bromonitrile oxide, a highly reactive 1,3-dipole. Because nitrile oxides are prone to rapid dimerization into furoxans (1,2,5-oxadiazole 2-oxides), the base must be added slowly to maintain a low steady-state concentration of the dipole, allowing the bimolecular [3+2] cycloaddition with the terminal alkyne to outcompete the dimerization pathway.

SynthesisWorkflow N1 Dibromoformaldoxime (Dipole Precursor) N3 Bromonitrile Oxide (Reactive Intermediate) N1->N3 Dehydrohalogenation N2 Base (KHCO3) Slow Addition N2->N3 Controls dipole concentration N5 [3+2] Cycloaddition (Biphasic EtOAc/H2O) N3->N5 N4 2-Ethynylanisole (Dipolarophile) N4->N5 N6 3-Bromo-5-(2-methoxyphenyl)isoxazole (Target Product) N5->N6 Regioselective cyclization

Caption: Logical workflow of the 1,3-dipolar cycloaddition highlighting causality in reagent addition.

Experimental Design & Reagent Stoichiometry

The use of a biphasic solvent system (Ethyl Acetate / Water) and a mild inorganic base (Potassium Bicarbonate) is critical. The biphasic system acts as a phase-transfer buffer, keeping the highly reactive bromonitrile oxide in the organic layer with the alkyne, while the base slowly neutralizes the hydrobromic acid byproduct at the interface.

Quantitative Reagent Table
Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in System
2-Ethynylanisole 132.161.0 eq1.32 g (10.0 mmol)Dipolarophile (Limiting)
Dibromoformaldoxime 202.831.2 eq2.43 g (12.0 mmol)Dipole Precursor
Potassium Bicarbonate (KHCO₃) 100.122.5 eq2.50 g (25.0 mmol)Mild Base
Ethyl Acetate (EtOAc) 88.11N/A40 mLOrganic Solvent
Deionized Water (H₂O) 18.02N/A10 mLAqueous Phase

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation of the Organic Phase: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethynylanisole (1.32 g, 10.0 mmol) and dibromoformaldoxime (2.43 g, 12.0 mmol) in 40 mL of analytical grade Ethyl Acetate.

  • Temperature Control: Immerse the flask in a water bath to maintain the internal temperature at exactly 20–25 °C. Causality Note: Elevated temperatures accelerate nitrile oxide dimerization, significantly reducing the yield of the target isoxazole.

Phase 2: Controlled Activation
  • Base Addition: Dissolve KHCO₃ (2.50 g, 25.0 mmol) in 10 mL of deionized water. Transfer this aqueous solution to an addition funnel.

  • Dropwise Introduction: Add the aqueous KHCO₃ solution dropwise to the vigorously stirring organic phase over a period of 2 hours.

    • Self-Validating Check: Effervescence (CO₂ gas evolution) will be observed. The rate of addition should be adjusted so that effervescence is steady but not vigorous.

Phase 3: Monitoring & Workup
  • Reaction Monitoring: Allow the biphasic mixture to stir for an additional 4 hours at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) eluent system. The target compound will appear as a new, UV-active spot with an Rf value lower than the starting alkyne.

  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the organic (upper) layer. Extract the aqueous layer with an additional 15 mL of EtOAc.

  • Washing & Drying: Combine the organic layers and wash sequentially with 20 mL of saturated aqueous NaCl (brine). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a pale yellow solid.

Phase 4: Purification
  • Flash Chromatography: Purify the crude material via silica gel flash chromatography. Isocratically elute with Hexanes/EtOAc (95:5).

  • Isolation: Pool the fractions containing the pure product and remove the solvent in vacuo to afford 3-bromo-5-(2-methoxyphenyl)isoxazole as a white to off-white crystalline powder.

Quality Control & Analytical Self-Validation

To ensure the trustworthiness of the synthesized protocol, the isolated material must be validated against the following analytical benchmarks:

  • LC-MS (ESI+): The mass spectrum must show a characteristic isotopic pattern for a single bromine atom. You will observe twin peaks of approximately equal intensity at m/z 254.0[M+H]⁺ (for ⁷⁹Br) and m/z 256.0[M+H]⁺ (for ⁸¹Br).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.85 (s, 1H): This is the most critical diagnostic peak. It corresponds to the C4-H proton of the newly formed isoxazole ring. Its presence confirms successful cyclization.

    • δ 3.95 (s, 3H): Confirms the integrity of the methoxy group.

    • δ 7.00 - 7.95 (m, 4H): Characteristic splitting pattern for the ortho-substituted aromatic ring.

References

  • EvitaChem.Buy 3-Bromo-5-(2-methoxyphenyl)isoxazole (EVT-13824710). Product Catalog and Synthesis Analysis.
  • Deprez et al. (2018).United States Patent for Heterocyclic Compounds (AHAS inhibitors). Google Patents.

Sources

Application

Suzuki-Miyaura cross-coupling reactions with 3-bromo-5-(2-methoxyphenyl)isoxazole

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-(2-methoxyphenyl)isoxazole Overview & Strategic Rationale The isoxazole heterocycle is a privileged structural motif in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-(2-methoxyphenyl)isoxazole

Overview & Strategic Rationale

The isoxazole heterocycle is a privileged structural motif in medicinal chemistry, frequently deployed as a bioisostere for amides and esters, and serves as a core scaffold in histone deacetylase (HDAC) inhibitors and epigenetic modulators[1]. Specifically, 3-bromo-5-(2-methoxyphenyl)isoxazole presents a highly versatile building block. The C3-bromo position serves as an excellent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the rapid generation of 3,5-disubstituted isoxazole libraries[2].

However, the cross-coupling of 3-haloisoxazoles is not without its chemical challenges. The proximity of the C3-bromide to the electronegative isoxazole nitrogen alters the electron density of the C-Br bond, while the adjacent lone pairs can lead to off-target palladium coordination[3]. Furthermore, the ortho-methoxy group on the C5-phenyl ring introduces both steric bulk and potential secondary coordination sites. This application note details a robust, self-validating protocol optimized to overcome these electronic and steric hurdles, ensuring high-yielding carbon-carbon bond formation.

Mechanistic Causality & Catalyst Selection

The Suzuki-Miyaura reaction proceeds via three fundamental steps: oxidative addition, transmetalation, and reductive elimination[4].

  • Oxidative Addition : The electron-deficient nature of the isoxazole ring activates the C3-Br bond, facilitating the insertion of the Pd(0) species. We select Pd(dppf)Cl₂ as the optimal precatalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle (99°), which accelerates reductive elimination while preventing the formation of inactive Pd-bis(isoxazole) off-cycle complexes.

  • Transmetalation : This is often the rate-limiting step in heterocyclic couplings. The addition of a mild inorganic base (K₂CO₃) in a biphasic solvent system (Toluene/EtOH/H₂O) generates the reactive boronate species and facilitates halide exchange[5].

  • Reductive Elimination : The steric bulk of the dppf ligand forces the two coupling partners into close proximity, rapidly expelling the 3-aryl-5-(2-methoxyphenyl)isoxazole product and regenerating the Pd(0) catalyst.

SuzukiMiyaura Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex (C-Br Insertion) Pd0->OxAdd 3-Bromo-5-(2-methoxyphenyl)isoxazole TransMet Transmetalation Pd(II) Diaryl Complex (Boronic Acid + Base) OxAdd->TransMet Ar-B(OH)2, Base RedElim Reductive Elimination Coupled Isoxazole Product TransMet->RedElim Halide Exchange & Transfer RedElim->Pd0 Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for 3-bromo-5-(2-methoxyphenyl)isoxazole.

Optimization of Reaction Parameters

To establish the most reliable protocol, various catalytic systems and solvent mixtures were evaluated. The quantitative data below illustrates the causality behind our final protocol selection. The biphasic Toluene/EtOH/H₂O system consistently outperformed polar aprotic systems by maintaining the solubility of both the organic substrates and the inorganic base, while minimizing protodeboronation of the boronic acid.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Dioxane / H₂O (4:1)908572
2Pd(OAc)₂, SPhosK₃PO₄Toluene / H₂O (10:1)1009081
3Pd(PPh₃)₄Cs₂CO₃DMF / H₂O (5:1)1006045*
4 Pd(dppf)Cl₂ K₂CO₃ Toluene / EtOH / H₂O (2:1:1) 90 >99 94

*Note: Entry 3 resulted in significant hydrodebromination (reduction of the C-Br bond) due to the high temperature and strong base in DMF.

Experimental Workflow & Protocol

Workflow Prep 1. Preparation Degas Solvents Weigh Reagents React 2. Reaction Heat to 90°C Monitor via LC-MS Prep->React Workup 3. Workup Quench & Extract Dry over Na2SO4 React->Workup Purify 4. Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purify

Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.

Step-by-Step Methodology (1.0 mmol Scale)

Self-Validation Note: This protocol incorporates visual and analytical checkpoints to ensure reaction fidelity.

Materials Required:

  • 3-Bromo-5-(2-methoxyphenyl)isoxazole (1.0 mmol, 254.1 mg)

  • Arylboronic Acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 40.8 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene, Ethanol, Deionized Water (Sparged with Argon for 30 mins prior to use)

Procedure:

  • Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-bromo-5-(2-methoxyphenyl)isoxazole (254.1 mg), the selected arylboronic acid (1.2 mmol), and K₂CO₃ (276.4 mg).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the active Pd(0) species.

  • Solvent Addition: Via syringe, add 4.0 mL of the degassed Toluene/EtOH/H₂O (2:1:1 v/v) mixture.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst (40.8 mg). Reseal and purge with Argon for an additional 2 minutes.

  • Heating & Monitoring: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm).

    • Visual Cue: The reaction mixture will transition from an orange suspension to a dark red/brown homogeneous-like biphasic mixture within 30 minutes, indicating the formation of the active Pd(0) species.

    • Analytical Checkpoint: After 4 hours, sample the organic layer. Dilute with MeCN and analyze via LC-MS. The mass of the starting bromide (m/z ~254/256) should be completely consumed, replaced by the product mass.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Drying & Concentration: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 80:20) to afford the pure 3-aryl-5-(2-methoxyphenyl)isoxazole.

Field-Proven Insights & Troubleshooting

  • Issue: High levels of Protodeboronation (Loss of Boronic Acid)

    • Causality: Electron-deficient or ortho-substituted boronic acids are prone to hydrolytic cleavage of the C-B bond before transmetalation can occur.

    • Solution: If protodeboronation is observed via LC-MS (detection of the des-borylated arene), reduce the water content by switching to an anhydrous system (e.g., Toluene/DMF with CsF as the base) or add the boronic acid in three equal portions over 6 hours.

  • Issue: Incomplete Conversion of the Bromoisoxazole

    • Causality: The 5-(2-methoxyphenyl) group can occasionally adopt a conformation where the methoxy oxygen coordinates to the palladium center, creating a stable, unreactive resting state[3].

    • Solution: Increase the reaction temperature to 100 °C or switch to a more sterically demanding, electron-rich ligand system such as Pd(OAc)₂ with XPhos, which effectively disrupts secondary coordination.

  • Issue: Formation of Biaryl Homocoupling Byproducts

    • Causality: Trace oxygen acts as an oxidant, driving the Pd-catalyzed homocoupling of the boronic acid.

    • Solution: Ensure strict adherence to the freeze-pump-thaw or rigorous sparging degassing methods for the solvent mixture prior to use.

References

  • EvitaChem. Buy 3-Bromo-5-(2-methoxyphenyl)isoxazole (EVT-13824710). 1

  • Benchchem. Methyl 3-Bromoisoxazole-4-carboxylate | CAS 1447958-01-1. 2

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.4

  • National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. 3

  • Tokyo Chemical Industry Co., Ltd. (TCI). Suzuki-Miyaura Cross-Coupling Reaction. 5

Sources

Method

Application Note: Catalytic Functionalization Methods for 3-Bromo-5-(2-methoxyphenyl)isoxazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Executive Summary & Strategic Rationale Isoxazoles represent a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

Isoxazoles represent a privileged scaffold in medicinal chemistry, frequently serving as bioisosteres for amides and esters in kinase inhibitors, anti-inflammatory agents, and epigenetic modulators. Specifically, 3-bromo-5-(2-methoxyphenyl)isoxazole is a highly valuable synthetic intermediate. The 5-(2-methoxyphenyl) moiety provides critical steric bulk and a hydrogen-bond acceptor (via the methoxy group) that can dictate binding conformations in target protein pockets. Meanwhile, the C3-bromo position serves as a versatile vector for late-stage diversification via transition-metal-catalyzed cross-coupling[1].

This application note provides field-proven, self-validating protocols for the catalytic functionalization of 3-bromo-5-(2-methoxyphenyl)isoxazole, focusing on C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) bond formations.

Mechanistic Insights: Overcoming Isoxazole Reactivity Challenges

Functionalizing the 3-position of an isoxazole ring presents unique stereoelectronic challenges that dictate catalyst and ligand selection[2]:

  • High Oxidative Addition Barrier: The adjacent highly electronegative oxygen and nitrogen atoms withdraw electron density from the C3 carbon. This strengthens the C(sp2)–Br bond compared to standard aryl bromides, making the initial oxidative addition of Pd(0) kinetically sluggish.

  • Catalyst Poisoning: The unshielded nitrogen atom of the isoxazole ring possesses a lone pair that can competitively coordinate to the palladium center, forming stable, off-cycle Pd(II) complexes that halt the catalytic cycle.

  • Steric Clashes: The 5-(2-methoxyphenyl) group, while distant from the C3 position, can induce conformational rigidity.

The Solution: To overcome these barriers, the use of highly active, electron-rich, and sterically demanding ligands (e.g., dppf, XPhos, or tBuBrettPhos) is mandatory. These ligands accelerate oxidative addition by increasing the electron density at the palladium center while simultaneously providing a steric "umbrella" that prevents the isoxazole nitrogen from poisoning the catalyst[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd 3-Bromoisoxazole PdII L_nPd(II)(Isoxazole)(Br) OxAdd->PdII TransMet Transmetalation (Ar-B(OH)2) PdII->TransMet Base / H2O PdII_2 L_nPd(II)(Isoxazole)(Ar) TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Functionalized Isoxazole RedElim->Product

Fig 1. Pd-catalyzed cross-coupling cycle for 3-bromoisoxazole functionalization.

Experimental Workflows & Protocols

Protocol A: Suzuki-Miyaura C–C Cross-Coupling

This protocol details the coupling of 3-bromo-5-(2-methoxyphenyl)isoxazole with aryl or heteroaryl boronic acids. The use of a biphasic solvent system (1,4-Dioxane/H₂O) is critical, as water accelerates the transmetalation step by converting the boronic acid into a more reactive, electron-rich boronate intermediate[1].

Reagents:

  • 3-bromo-5-(2-methoxyphenyl)isoxazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-bromo-5-(2-methoxyphenyl)isoxazole, the arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add 1,4-Dioxane and H₂O. Seal the tube with a rubber septum. Sparge the solution with ultra-pure Argon for exactly 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, drastically reducing yields.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂. Replace the septum and seal with Teflon tape.

  • Thermal Activation: Submerge the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours. The high stirring rate is necessary to maximize the interfacial surface area of the biphasic mixture.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material (R_f ~0.6) and the appearance of a new, highly fluorescent spot indicates complete conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution from 0% to 20% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig C–N Amination

Amination of 3-bromoisoxazoles is notoriously difficult due to competing base-promoted ring-opening side reactions and catalyst poisoning[3]. This protocol utilizes a highly active precatalyst and a bulky biarylphosphine ligand to outcompete degradation pathways.

Reagents:

  • 3-bromo-5-(2-methoxyphenyl)isoxazole (1.0 mmol, 1.0 equiv)

  • Secondary Amine (e.g., morpholine) (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • tBuBrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (8 mL)

Step-by-Step Procedure:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge a 20 mL reaction vial with 3-bromo-5-(2-methoxyphenyl)isoxazole, Pd₂(dba)₃, tBuBrettPhos, and NaOtBu. Causality: NaOtBu is highly hygroscopic; moisture leads to the formation of NaOH, which hydrolyzes the isoxazole ring instead of promoting amination.

  • Solvent & Amine Addition: Add anhydrous toluene followed by the secondary amine. Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.

  • Reaction Execution: Heat the vial in a heating block at 100 °C for 18 hours.

  • Quench & Workup: Cool to room temperature. Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with copious amounts of EtOAc (30 mL).

  • Purification: Concentrate the filtrate and purify via automated flash chromatography.

Workflow Prep Reagent Prep (Schlenk line) Mix Catalyst/Ligand Complexation Prep->Mix React Thermal Reaction (90-100°C) Mix->React Workup Aqueous Quench & Extraction React->Workup Purify Flash Column Chromatography Workup->Purify

Fig 2. Standard operational workflow for air-sensitive catalytic functionalization.

Quantitative Data & Reaction Optimization

The following tables summarize the empirical optimization data for the functionalization of 3-bromo-5-(2-methoxyphenyl)isoxazole, demonstrating the causality behind the protocol parameters.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions: 3-bromoisoxazole (1.0 equiv), Phenylboronic acid (1.2 equiv), Base (2.0 equiv), 90 °C, 16 h.

EntryCatalyst (mol%)LigandBaseSolventYield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5%)NoneK₂CO₃Toluene12%Poor transmetalation without water; catalyst poisoning observed.
2Pd(PPh₃)₄ (5%)NoneK₂CO₃Dioxane/H₂O45%Water improves transmetalation, but PPh₃ is insufficiently bulky.
3Pd(OAc)₂ (5%)SPhosK₃PO₄Dioxane/H₂O68%Biaryl ligand improves oxidative addition.
4 Pd(dppf)Cl₂ (5%) dppf K₂CO₃ Dioxane/H₂O 89% Optimal. Bidentate ligand prevents N-coordination effectively.

Table 2: Optimization of Buchwald-Hartwig Amination Conditions: 3-bromoisoxazole (1.0 equiv), Morpholine (1.5 equiv), Base (1.5 equiv), 100 °C, 18 h.

EntryPrecatalyst (mol%)Ligand (mol%)BaseSolventYield (%)Mechanistic Observation
1Pd₂(dba)₃ (2%)BINAP (4%)Cs₂CO₃Toluene<5%Starting material recovered; BINAP too rigid for this substrate.
2Pd₂(dba)₃ (2%)XPhos (4%)NaOtBuToluene41%Moderate C-N coupling, but competitive degradation observed.
3 Pd₂(dba)₃ (2%) tBuBrettPhos (4%) NaOtBu Toluene 76% Optimal. Promotes rapid reductive elimination of C-N bond.
4Pd₂(dba)₃ (2%)tBuBrettPhos (4%)K₃PO₄Dioxane22%Weaker base fails to efficiently deprotonate the amine.

References

  • Substituted 2,2′-bipyrroles and pyrrolylfurans via intermediate isoxazolylpyrroles. PMC - National Institutes of Health. Available at:[Link]

  • Development of a Practical Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitor MK-8245. ACS Publications - Organic Process Research & Development. Available at:[Link]

Sources

Application

Application Note: In Vitro Screening Assays for HDAC Inhibitors Utilizing the 3-Bromo-5-(2-methoxyphenyl)isoxazole Scaffold

Executive Summary & Mechanistic Rationale Epigenetic dysregulation, particularly the overexpression of Histone Deacetylases (HDACs), is a well-established driver of oncogenesis. HDACs remove acetyl groups from lysine res...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Epigenetic dysregulation, particularly the overexpression of Histone Deacetylases (HDACs), is a well-established driver of oncogenesis. HDACs remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin condensation and the silencing of tumor suppressor genes. While traditional HDAC inhibitors like Vorinostat (SAHA) rely on a hydroxamic acid Zinc Binding Group (ZBG), these moieties are frequently associated with off-target toxicity and genotoxicity due to the Lossen rearrangement .

The compound 3-bromo-5-(2-methoxyphenyl)isoxazole serves as a highly versatile, rigid scaffold for next-generation HDAC inhibitor design. The mechanistic advantage of this scaffold is twofold:

  • Structural Rigidity & Isoform Selectivity: The isoxazole ring acts as a rigid linker or an alternative ZBG (e.g., when converted to a 3-hydroxy-isoxazole derivative). This rigidity restricts the conformational entropy of the molecule, allowing it to fit selectively into the narrower active site pockets of specific isoforms like HDAC1 or HDAC6, rather than acting as a pan-HDAC inhibitor .

  • Synthetic Versatility: The bromine atom at the 3-position provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to rapidly synthesize libraries of derivatives with diverse surface-recognition cap groups.

MOA Isoxazole Isoxazole Derivative (Target Compound) HDAC HDAC Enzyme (Active Site Zn2+) Isoxazole->HDAC Binds & Inhibits Chromatin Chromatin Remodeling (Histone Acetylation) HDAC->Chromatin Prevents Deacetylation GeneExp Tumor Suppressor Gene Expression Chromatin->GeneExp Transcriptional Activation Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Phenotypic Outcome

Mechanism of Action: Isoxazole-derivative HDAC inhibition leading to cancer cell apoptosis.

Screening Cascade Workflow

To systematically evaluate derivatives synthesized from the 3-bromo-5-(2-methoxyphenyl)isoxazole scaffold, we employ a tiered screening cascade. The workflow transitions from high-throughput biochemical validation to complex cellular phenotypic assays.

Workflow Synth Compound Preparation Isoxazole Library Biochem Primary Screen Fluorometric HDAC Assay Synth->Biochem Serial Dilution Cellular Secondary Screen PC3 Cell Viability (MTT) Biochem->Cellular Lead Selection (IC50 < 1 µM) Target Target Engagement Western Blot (Ac-H3 / Ac-Tubulin) Cellular->Target Viability Confirmed

Workflow: High-throughput screening cascade for isoxazole-based HDAC inhibitors.

Protocol 1: In Vitro Fluorometric HDAC Inhibition Assay

Biochemical potency is the first critical gate in the drug development pipeline. This protocol utilizes a fluorogenic substrate to measure the half-maximal inhibitory concentration ( IC50​ ) of the isoxazole derivatives against recombinant HDAC1 and HDAC6.

Causality & Experimental Design
  • Fluorogenic Substrate (Boc-Lys(Ac)-AMC): We use an acetylated lysine coupled to an aminomethylcoumarin (AMC) fluorophore. HDACs cannot cleave the AMC group directly. However, once the HDAC removes the acetyl group, the lysine becomes susceptible to cleavage by a secondary developer protease (trypsin), which releases the free, highly fluorescent AMC. This two-step mechanism ensures that fluorescence is strictly and exclusively proportional to HDAC deacetylation activity.

  • Stop Solution (Trichostatin A): The developer solution contains Trichostatin A (TSA), a potent, irreversible pan-HDAC inhibitor. Causality: Adding TSA simultaneously with the protease instantly halts any further HDAC activity during the signal development phase, preventing false-negative artifacts where the enzyme continues to act while the protease is cleaving.

Step-by-Step Methodology
  • Reagent Preparation: Prepare Assay Buffer consisting of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA. The BSA prevents non-specific binding of the hydrophobic isoxazole compounds to the plastic well walls.

  • Compound Dilution: Serially dilute the 3-bromo-5-(2-methoxyphenyl)isoxazole derivatives in 100% DMSO. Transfer to the assay buffer such that the final DMSO concentration in the well does not exceed 1% (v/v). Self-Validation: Higher DMSO concentrations will denature the recombinant HDAC enzyme, skewing the IC50​ .

  • Enzyme Incubation: In a 96-well black microplate, combine 10 µL of the diluted compound, 20 µL of recombinant HDAC1 or HDAC6 enzyme (optimized to linear velocity), and 20 µL of Assay Buffer. Incubate at 37°C for 10 minutes to allow compound-target equilibrium.

  • Reaction Initiation: Add 50 µL of 50 µM Boc-Lys(Ac)-AMC substrate to all wells. Incubate at 37°C for exactly 60 minutes.

  • Signal Development: Add 50 µL of Developer Solution (containing 2 mg/mL Trypsin and 2 µM TSA). Incubate at room temperature for 20 minutes.

  • Detection: Read the plate on a fluorescence microplate reader (Excitation: 360 nm; Emission: 460 nm).

Self-Validating System Checkpoint: Calculate the Z'-factor using the vehicle control (1% DMSO) and positive control (10 µM SAHA). A Z'-factor > 0.5 confirms the assay is robust and the data is trustworthy.

Protocol 2: Cellular Phenotypic & Target Engagement Assay

Potent biochemical inhibition does not guarantee cellular efficacy due to potential issues with cell membrane permeability or intracellular degradation. This protocol evaluates the anti-proliferative effects on PC3 prostate cancer cells and confirms intracellular target engagement via Western Blot .

Causality & Experimental Design
  • Cell Line Selection (PC3): PC3 cells are highly dependent on HDAC1 for survival, making them an ideal phenotypic model for screening phenylisoxazole-based HDAC inhibitors.

  • Biomarker Selection: To prove the mechanism of action, we probe for two distinct biomarkers. Acetylated Histone H3 (Ac-H3) is a marker for nuclear class I HDACs (like HDAC1). Acetylated α -Tubulin (Ac-Tubulin) is a specific marker for cytoplasmic class IIb HDACs (like HDAC6). Differential accumulation of these markers proves the isoform selectivity of the synthesized isoxazole derivative inside a living cell.

Step-by-Step Methodology
  • Cell Seeding: Seed PC3 cells at a density of 5×103 cells/well in a 96-well plate (for MTT) and 3×105 cells/well in 6-well plates (for Western Blot). Incubate overnight at 37°C in 5% CO2​ .

  • Compound Treatment: Treat cells with varying concentrations of the isoxazole lead compound (0.1 µM to 50 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (Vorinostat/SAHA).

  • Phenotypic Viability (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Aspirate media, dissolve crystals in 150 µL DMSO, and read absorbance at 570 nm. Calculate the cellular IC50​ .

  • Target Engagement (Western Blot):

    • Lyse the 6-well plate cells using cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay to ensure equal loading.

    • Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

    • Block with 5% non-fat milk, then probe overnight at 4°C with primary antibodies: anti-Ac-H3, anti-Ac- α -Tubulin, and anti-GAPDH.

    • Self-Validating System Checkpoint: GAPDH serves as an internal loading control. If GAPDH bands are unequal, the changes in Ac-H3 or Ac-Tubulin cannot be trusted as true pharmacological effects.

    • Wash, incubate with HRP-conjugated secondary antibodies, and visualize using ECL substrate.

Quantitative Data Presentation

The following table summarizes a representative screening profile comparing a highly optimized 3-bromo-5-(2-methoxyphenyl)isoxazole derivative against the FDA-approved pan-HDAC inhibitor, SAHA.

Compound IDHDAC1 IC50​ (nM)HDAC6 IC50​ (nM)PC3 Viability IC50​ (µM)Intracellular Ac-H3 AccumulationIntracellular Ac-Tubulin Accumulation
SAHA (Control) 15 ± 2.120 ± 3.41.2 ± 0.3+++ (High)+++ (High)
Isoxazole Lead 45 ± 4.8700 ± 12.55.8 ± 0.6++ (Moderate)+ (Low/Basal)
Vehicle (DMSO) > 10,000> 10,000> 50.0- (Basal)- (Basal)

Data Interpretation: The data demonstrates that the rigid isoxazole scaffold successfully shifts the selectivity profile. While SAHA is a pan-inhibitor (affecting both Ac-H3 and Ac-Tubulin equally), the Isoxazole Lead shows preferential inhibition of HDAC1 over HDAC6, resulting in moderate Ac-H3 accumulation with minimal impact on Ac-Tubulin, validating its designed structural selectivity.

References

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. Qin X, Han M, Hu P, Que H, Shao Z, Yan D. PLoS One (2025). URL:[Link]

  • Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Linciano P, Pinzi L, Belluti S, Chianese U, Benedetti R, Moi D, Altucci L, Franchini S, Imbriano C, Sorbi C, Rastelli G. Journal of Enzyme Inhibition and Medicinal Chemistry (2021). URL:[Link]

Method

Application Note: Divergent Synthesis of Novel Isoxazole Derivatives from 3-Bromo-5-(2-methoxyphenyl)isoxazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Library Generation, Cross-Coupling Methodologies, and HDAC Inhibitor Discovery Introduction & Rationale The i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Library Generation, Cross-Coupling Methodologies, and HDAC Inhibitor Discovery

Introduction & Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve the pharmacokinetic properties of drug candidates and to serve as a potent zinc-binding group (ZBG) or capping motif in enzyme inhibitors [1]. Specifically, 3-bromo-5-(2-methoxyphenyl)isoxazole has emerged as a highly versatile building block. The pre-installed 5-(2-methoxyphenyl) group provides essential steric bulk and hydrogen-bond acceptor properties (via the methoxy oxygen), which are critical for occupying hydrophobic pockets in target proteins such as Histone Deacetylases (HDACs) [2].

The utility of this scaffold lies in the highly reactive 3-bromo substituent. Because the isoxazole ring is electron-deficient, the C–Br bond at the 3-position is highly primed for oxidative addition by low-valent transition metals. This allows for rapid, divergent functionalization via palladium-catalyzed cross-coupling reactions to generate novel libraries of 3,5-disubstituted isoxazoles.

Mechanistic Insights & Experimental Design

As a self-validating synthetic system, the functionalization of 3-bromo-5-(2-methoxyphenyl)isoxazole requires careful selection of catalysts and reaction conditions to prevent off-target ring-opening or debromination.

  • Causality in Catalyst Selection: The electron-deficient nature of the isoxazole ring accelerates oxidative addition but can slow down the reductive elimination step in the catalytic cycle. Therefore, standard catalysts like Pd(PPh3​)4​ often yield sluggish reactions and high amounts of homocoupled byproducts. Employing bidentate ligands with large bite angles (e.g., dppf) or electron-rich bulky phosphines (e.g., SPhos) increases the electron density on the palladium center, facilitating rapid reductive elimination and drastically improving yields [3].

  • Solvent and Base Rationale: In Suzuki-Miyaura couplings, a biphasic mixture (e.g., 1,4-Dioxane/ H2​O ) is critical. The water solubilizes the inorganic base ( K2​CO3​ or K3​PO4​ ), which is mechanistically required to convert the unreactive arylboronic acid into a highly nucleophilic boronate complex, enabling the transmetalation step.

  • Validation Checkpoints: The starting material is highly UV-active. Reaction progress must be monitored via TLC (Hexanes/EtOAc) and LC-MS. The disappearance of the characteristic bromine isotopic pattern (M and M+2 peaks of equal intensity) in the mass spectrum serves as a definitive marker of successful coupling.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the core scaffold, enabling the rapid generation of diverse chemical libraries.

SynthesisWorkflow Scaffold 3-Bromo-5-(2-methoxyphenyl)isoxazole (Core Scaffold) Suzuki Suzuki-Miyaura (Pd cat., Aryl-B(OH)2) Scaffold->Suzuki Sonogashira Sonogashira (Pd/Cu cat., Terminal Alkyne) Scaffold->Sonogashira Buchwald Buchwald-Hartwig (Pd cat., Amine) Scaffold->Buchwald Prod1 3-Aryl/Heteroaryl Derivatives (HDAC Cap Groups) Suzuki->Prod1 Prod2 3-Alkynyl Derivatives (Extended Linkers) Sonogashira->Prod2 Prod3 3-Amino Derivatives (H-Bond Donors) Buchwald->Prod3

Divergent synthetic workflow for functionalizing 3-bromo-5-(2-methoxyphenyl)isoxazole.

Optimization of Reaction Conditions

To establish a robust protocol, the Suzuki-Miyaura cross-coupling of the scaffold with phenylboronic acid was optimized. The quantitative data below demonstrates the critical impact of ligand and base selection on the reaction efficiency.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)LigandBase (2.0 eq)Solvent (Ratio)Temp (°C)Yield (%)*
1 Pd(PPh3​)4​ None Na2​CO3​ Toluene/ H2​O (4:1)8045
2 Pd(OAc)2​ PPh3​ K2​CO3​ DMF/ H2​O (4:1)9052
3 Pd(dppf)Cl2​ dppf K2​CO3​ 1,4-Dioxane/ H2​O (4:1)9088
4 Pd(OAc)2​ SPhos K3​PO4​ Toluene/ H2​O (4:1) 100 94

*Yield determined by LC-MS integration and confirmed by isolated mass after column chromatography.

Standard Operating Protocols (SOPs)

Protocol A: Suzuki-Miyaura Cross-Coupling (Optimized)

Objective: Synthesize 3-aryl-5-(2-methoxyphenyl)isoxazole derivatives.

  • Preparation: In an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add 3-bromo-5-(2-methoxyphenyl)isoxazole (1.0 mmol, 254 mg), the corresponding arylboronic acid (1.2 mmol), and K3​PO4​ (2.0 mmol, 424 mg).

  • Catalyst Addition: Add Pd(OAc)2​ (0.05 mmol, 11 mg) and SPhos (0.10 mmol, 41 mg).

  • Solvent & Degassing: Add 4.0 mL of Toluene and 1.0 mL of deionized H2​O . Seal the vial with a PTFE-lined septum cap. Sparge the mixture with Argon gas for 10 minutes to remove dissolved oxygen (critical to prevent phosphine oxidation and catalyst degradation).

  • Reaction: Heat the reaction mixture at 100 °C in a pre-heated oil bath or heating block for 8–12 hours.

  • Validation & Workup:

    • Check: Monitor via TLC (20% EtOAc in Hexanes). The starting material ( Rf​≈0.6 ) should be fully consumed.

    • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). The brine wash is essential to break any emulsions formed by the biphasic solvent system.

    • Drying & Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 0–30% EtOAc/Hexanes gradient).

Protocol B: Sonogashira Cross-Coupling

Objective: Synthesize 3-alkynyl-5-(2-methoxyphenyl)isoxazole derivatives.

  • Preparation: To a Schlenk flask, add 3-bromo-5-(2-methoxyphenyl)isoxazole (1.0 mmol), Pd(PPh3​)2​Cl2​ (0.05 mmol), and CuI (0.10 mmol).

  • Solvent & Reagents: Add anhydrous DMF (5.0 mL) and Triethylamine (3.0 mmol). Degas via three freeze-pump-thaw cycles.

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise under Argon.

  • Reaction & Workup: Stir at 80 °C for 6 hours. Quench with saturated aqueous NH4​Cl to complex the copper salts (solution will turn blue). Extract with EtOAc, wash extensively with water to remove DMF, dry, and purify via chromatography.

Biological Application: HDAC Inhibition

Derivatives of 3-substituted isoxazoles are highly sought after in oncology for their ability to inhibit Histone Deacetylase 6 (HDAC6) [2]. The isoxazole ring can act as a structural linker or a direct zinc-binding group (when functionalized with a hydroxamic acid moiety), leading to the accumulation of acetylated tubulin and chromatin remodeling.

HDACPathway Isoxazole Novel Isoxazole Derivative (Inhibitor) HDAC Histone Deacetylase (HDAC6) (Target Enzyme) Isoxazole->HDAC Binds to Zinc Active Site Zinc (Zn2+) (Chelation Target) Isoxazole->Zinc Chelates (ZBG) HDAC->Zinc Contains Chromatin Tubulin/Chromatin Remodeling (Increased Acetylation) HDAC->Chromatin Inhibits Deacetylation Transcription Gene/Protein Regulation (Tumor Suppressors) Chromatin->Transcription Promotes Apoptosis Cancer Cell Apoptosis / Growth Arrest Transcription->Apoptosis Induces

Mechanism of action for isoxazole-based HDAC inhibitors leading to cancer cell apoptosis.

Conclusion

The 3-bromo-5-(2-methoxyphenyl)isoxazole scaffold provides a robust, highly modular starting point for drug discovery programs. By leveraging optimized palladium-catalyzed cross-coupling methodologies—specifically utilizing bulky, electron-rich phosphine ligands like SPhos—researchers can overcome the inherent electronic deactivation of the isoxazole ring. The resulting derivatives hold significant promise for the development of next-generation, isoform-selective HDAC inhibitors.

References

  • Shen, S. D., et al. (2019). Discovery of a New Isoxazole-3-hydroxamate-Based Histone Deacetylase 6 Inhibitor SS-208 with Antitumor Activity in Syngeneic Melanoma Mouse Models. Journal of Medicinal Chemistry, 62(18), 8557–8577. Available at:[Link]

  • Li, Y., et al. (2020). Recent Advances in Small Molecular Modulators Targeting Histone Deacetylase 6. Future Medicinal Chemistry, 12(24). Available at:[Link]

Application

Regioselective substitution protocols for 3-bromo-5-(2-methoxyphenyl)isoxazole

An Application Guide to the Regioselective Functionalization of 3-Bromo-5-(2-methoxyphenyl)isoxazole Abstract The 3,5-disubstituted isoxazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Regioselective Functionalization of 3-Bromo-5-(2-methoxyphenyl)isoxazole

Abstract

The 3,5-disubstituted isoxazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The strategic functionalization of this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides a detailed guide to the regioselective substitution of 3-bromo-5-(2-methoxyphenyl)isoxazole, a versatile building block for drug discovery. We will delve into the rationale behind palladium-catalyzed cross-coupling reactions at the C3 position and provide robust, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Isoxazole Core: A Privileged Scaffold

Isoxazole derivatives are integral to a wide array of pharmaceuticals, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2][4][5] The 3-bromo-5-aryl isoxazole motif is particularly valuable as the bromine atom at the C3 position serves as a versatile synthetic handle. Its substitution allows for the controlled introduction of diverse chemical moieties, enabling the fine-tuning of a molecule's pharmacological profile.

The reactivity of the 3-bromo-5-(2-methoxyphenyl)isoxazole is dictated by the electronic nature of the isoxazole ring. The electron-withdrawing character of the heterocyclic system makes the C3 position susceptible to palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern synthetic chemistry for their efficiency and functional group tolerance.[6][7]

Caption: Structure of the target isoxazole, highlighting the C3 reactive site.

Palladium-Catalyzed Cross-Coupling: The Gateway to Diversity

Transition metal-catalyzed reactions are central to the functionalization of heterocyclic compounds.[8] For the 3-bromoisoxazole core, three palladium-catalyzed reactions are particularly powerful for generating molecular diversity: Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C alkyne bond formation).

The general catalytic cycle for these reactions begins with the oxidative addition of the aryl bromide to a Pd(0) species.[9] This is followed by transmetalation (Suzuki, Sonogashira) or coordination and deprotonation (Buchwald-Hartwig), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of ligands, base, and solvent is critical for achieving high yields and preventing side reactions.

G cluster_0 Select Desired Bond Formation start Starting Material: 3-Bromo-5-(2-methoxyphenyl)isoxazole q1 What new bond is required? start->q1 suzuki Suzuki-Miyaura Coupling q1->suzuki C-C (Aryl/Vinyl) buchwald Buchwald-Hartwig Amination q1->buchwald C-N (Amine) sonogashira Sonogashira Coupling q1->sonogashira C-C (Alkynyl) p1 Product: 3-Aryl/Vinyl-Isoxazole suzuki->p1 p2 Product: 3-Amino-Isoxazole buchwald->p2 p3 Product: 3-Alkynyl-Isoxazole sonogashira->p3

Caption: Decision workflow for selecting the appropriate substitution protocol.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[10] This protocol is ideal for introducing new aryl or vinyl substituents at the C3 position of the isoxazole.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective air-stable precatalyst that generates the active Pd(0) species in situ.

  • Base: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for the transmetalation step.[11]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol
Reagents & Materials
3-Bromo-5-(2-methoxyphenyl)isoxazole
Arylboronic acid (e.g., Phenylboronic acid)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Sodium Carbonate (Na₂CO₃), 2M aqueous solution
1,4-Dioxane, anhydrous
Round-bottom flask, condenser, magnetic stirrer
Nitrogen or Argon gas supply
Ethyl acetate, Brine, Anhydrous Sodium Sulfate
Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-bromo-5-(2-methoxyphenyl)isoxazole (1.0 eq), the desired arylboronic acid (1.2 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the bromide).

  • Add the 2M aqueous solution of Na₂CO₃ (2.5 eq).

  • Sbubble the inert gas through the stirred mixture for 15-20 minutes to ensure thorough degassing.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive pressure of inert gas.

  • Attach a condenser and heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the 3-aryl-5-(2-methoxyphenyl)isoxazole product.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: Low or no conversion.
Potential Cause: Inactive catalyst due to oxygen exposure; Insufficiently active boronic acid; Poorly soluble reagents.
Solution: Ensure thorough degassing; Use a fresh bottle of catalyst; Try a different base (e.g., K₃PO₄); Add a co-solvent like DMF to improve solubility.
Problem: Formation of homocoupled boronic acid (biaryl) byproduct.
Potential Cause: Presence of oxygen; Reaction temperature too high.
Solution: Improve degassing procedure; Lower the reaction temperature slightly.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[12][13] This protocol allows for the introduction of primary or secondary amines at the C3 position.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos) is often required. The bulky, electron-rich ligand facilitates both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential, as protic solvents would be deprotonated by the strong base. Rigorous exclusion of air and moisture is mandatory.

Detailed Experimental Protocol
Reagents & Materials
3-Bromo-5-(2-methoxyphenyl)isoxazole
Primary or Secondary Amine (e.g., Morpholine)
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
Sodium tert-butoxide (NaOtBu)
Toluene, anhydrous
Schlenk flask or sealed tube, condenser, magnetic stirrer
Nitrogen or Argon gas supply
Diethyl ether, Saturated NH₄Cl solution, Brine
Anhydrous Sodium Sulfate, Silica gel

Procedure:

  • To a Schlenk flask or oven-dried sealed tube under an inert atmosphere, add NaOtBu (1.4 eq).

  • Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Add 3-bromo-5-(2-methoxyphenyl)isoxazole (1.0 eq).

  • Evacuate and backfill the vessel with inert gas.

  • Add anhydrous toluene (approx. 0.1 M) followed by the amine (1.2 eq) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem: Low yield.
Potential Cause: Base degradation (hygroscopic); Incomplete reaction; Catalyst deactivation.
Solution: Use a fresh bottle of NaOtBu from a glovebox if possible; Screen other ligands (e.g., RuPhos, BrettPhos); Increase reaction time or temperature moderately.
Problem: Dehalogenation of starting material (hydrodehalogenation).
Potential Cause: Presence of water or other protic impurities.
Solution: Ensure all reagents and solvents are scrupulously anhydrous.

Protocol 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes by reacting an aryl halide with a terminal alkyne.[15][16] It uniquely employs a dual-catalyst system of palladium and copper.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the oxidative addition of the aryl bromide.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[15]

  • Base: A bulky amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the H-X acid formed during the reaction. It also serves as the solvent in many cases.

Detailed Experimental Protocol
Reagents & Materials
3-Bromo-5-(2-methoxyphenyl)isoxazole
Terminal Alkyne (e.g., Phenylacetylene)
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
Copper(I) Iodide (CuI)
Triethylamine (TEA), anhydrous
Tetrahydrofuran (THF), anhydrous
Schlenk flask, condenser, magnetic stirrer
Nitrogen or Argon gas supply
Ethyl acetate, Water, Brine, Anhydrous Sodium Sulfate
Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 3-bromo-5-(2-methoxyphenyl)isoxazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (approx. 0.2 M) and anhydrous TEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of the 3-alkynyl-5-(2-methoxyphenyl)isoxazole.

Troubleshooting Guide: Sonogashira Coupling
Problem: Formation of alkyne homocoupling (Glaser coupling) byproduct.
Potential Cause: Presence of oxygen, which promotes Cu-mediated homocoupling.
Solution: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.
Problem: Reaction stalls before completion.
Potential Cause: Catalyst deactivation; Insufficient base.
Solution: Add a fresh portion of the palladium and copper catalysts; Ensure the amine base is pure and anhydrous.

References

  • Kletskov, A.V., et al. (n.d.). New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles. CORE. [Link]

  • (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. ResearchGate. [Link]

  • Priya, R., et al. (2024). Recent advances in synthetic strategies of isoxazoles and their role in medicinal chemistry. RSC Advances. [Link]

  • Sharma, V., et al. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. [Link]

  • Wang, J., et al. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Arabian Journal of Chemistry. [Link]

  • Chavda, H., & Trivedi, A. (2023). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Biological Archives. [Link]

  • (n.d.). Diversity points of substituted isoxazoles. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Palladium catalysed cross coupling reactions on 2,3-isoxazol-17α-ethynyltestosterone, their anti-cancer activity, molecular docking studies and ADMET analysis. Steroids. [Link]

  • (n.d.). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. [Link]

  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis. [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • da Silva, F.C., et al. (2019). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. [Link]

  • (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Wallace, M.B., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P.K. (2021). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. [Link]

  • DiRocco, D.A., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Kariyappa, A.K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. [Link]

  • (n.d.). Suzuki reaction. Wikipedia. [Link]

  • (n.d.). A panel of non‐symmetric 3,5‐diarylisoxazoles 5 b‐m synthesized by the Suzuki reaction from the corresponding 3‐aryl‐5‐bromoisoxazoles 2 b‐f,h. ResearchGate. [Link]

  • (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Nguyen, T.H., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • Tighadouini, S., et al. (2016). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. BMC Chemistry. [Link]

  • (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • Al-Hourani, B.J., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Journal of Advanced Sciences and Engineering Technologies. [Link]

  • (n.d.). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Organ, M.G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • Wang, X.-S., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]

  • Valente, C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry. [Link]

  • Queiroz, M-J.R.P., et al. (2012). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Synthesis. [Link]

  • (n.d.). 17.1 Nucleophilic aromatic substitution. Lumen Learning. [Link]

  • (n.d.). 16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]

  • Cera, G., et al. (2015). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Nitz, T.J., et al. (1993). Regiospecific Synthesis of 3-Substituted 5-Alkylisoxazoles from Oxime Dianions and N-Methoxy-N-Methylalkylamides. The Journal of Organic Chemistry. [Link]

  • (n.d.). Synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole 14 from vanillin in four steps. ResearchGate. [Link]

  • Padmavathi, V., et al. (2000). A regioselective synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

Sources

Method

Application Note: 3-Bromo-5-(2-methoxyphenyl)isoxazole as a Core Scaffold in Agrochemical Synthesis

Executive Summary The development of next-generation agrochemicals relies heavily on versatile heterocyclic scaffolds that can be rapidly functionalized to target specific biological pathways in pests and pathogens. 3-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals relies heavily on versatile heterocyclic scaffolds that can be rapidly functionalized to target specific biological pathways in pests and pathogens. 3-bromo-5-(2-methoxyphenyl)isoxazole has emerged as a highly privileged building block in this domain. This application note provides an in-depth technical guide on utilizing this compound for the synthesis of advanced fungicidal and herbicidal agents. By combining the metabolic stability of the isoxazole ring with the reactive versatility of the 3-bromo handle, researchers can efficiently generate diverse libraries of bioactive candidates.

Mechanistic Insights: The Isoxazole Scaffold in Agrochemicals

The selection of 3-bromo-5-(2-methoxyphenyl)isoxazole as a starting material is driven by three distinct structural advantages:

  • The Isoxazole Ring (Metabolic Stability): Isoxazoles act as excellent bioisosteres for carboxylic acids and amides. In agricultural environments, they demonstrate superior resistance to soil microbial degradation and photolysis compared to their linear counterparts. Furthermore, recent advancements in green chemistry have made the synthesis of isoxazole derivatives highly efficient and scalable [1].

  • The 3-Bromo Handle (Late-Stage Functionalization): The bromine atom at the 3-position is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and nucleophilic aromatic substitution ( SN​Ar ). This allows chemists to install various aryl, heteroaryl, or amine groups to tune the lipophilicity and target-binding affinity of the final agrochemical.

  • The 2-Methoxyphenyl Group (Steric Shielding & Binding): The ortho-methoxy substitution provides a critical steric shield that forces the phenyl ring out of coplanarity with the isoxazole core. This specific 3D conformation is often required for locking the molecule into the active site of target enzymes. Additionally, the oxygen atom acts as a hydrogen bond acceptor, enhancing binding affinity [2].

Workflow A 3-bromo-5-(2-methoxyphenyl)isoxazole (Core Scaffold) B Suzuki-Miyaura Cross-Coupling A->B Arylboronic Acids Pd Catalyst C Nucleophilic Substitution A->C Amines/Thiols Base D SDHI Fungicides (Complex II Inhibition) B->D E HPPD Herbicides (Bleaching Agents) C->E

Fig 1. Divergent functionalization of the isoxazole scaffold into distinct agrochemical classes.

Application Workflow: Synthesis of SDHI Fungicides

One of the most prominent applications of 3-bromo-5-(2-methoxyphenyl)isoxazole is the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs are broad-spectrum fungicides that disrupt fungal respiration. By replacing the 3-bromo group with a heavily substituted aryl or heteroaryl ring via Suzuki-Miyaura coupling, the resulting molecule effectively mimics ubiquinone, binding tightly to Complex II in the fungal mitochondrial membrane.

MOA A Fungal Cell Respiration B Succinate Dehydrogenase (SDH) A->B E ATP Depletion & Fungal Death B->E Respiratory arrest C Isoxazole-based Fungicide D Ubiquinone Binding Site Blockade C->D High-affinity binding D->B Competitive inhibition

Fig 2. Mechanism of action for isoxazole-derived Succinate Dehydrogenase Inhibitor fungicides.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details the self-validating synthesis of a fungicidal candidate by coupling 3-bromo-5-(2-methoxyphenyl)isoxazole with 4-fluorophenylboronic acid.

Rationale for Reagent Selection
  • Catalyst ( Pd(dppf)Cl2​ ): The bidentate dppf ligand provides a wide bite angle, which is highly effective at preventing the catalyst from deactivating when navigating the steric hindrance of the adjacent isoxazole ring.

  • Solvent System (1,4-Dioxane / H2​O 4:1): The biphasic nature ensures that the highly lipophilic isoxazole scaffold remains dissolved in the organic phase, while the inorganic base ( K2​CO3​ ) is solubilized in the aqueous phase, creating an optimal interface for the transmetallation step.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-(2-methoxyphenyl)isoxazole (1.0 mmol, 254 mg), 4-fluorophenylboronic acid (1.2 mmol, 168 mg), and K2​CO3​ (2.0 mmol, 276 mg).

  • Solvent Addition & Degassing: Add 10 mL of a 1,4-Dioxane/ H2​O (4:1 v/v) mixture. Crucial Step: Sparge the solution with ultra-pure N2​ gas for exactly 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species, leading to homocoupling of the boronic acid and significantly reducing the yield of the desired cross-coupled product.

  • Catalyst Addition: Under a positive flow of N2​ , quickly add Pd(dppf)Cl2​ (0.05 mmol, 36 mg). Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath for 6 hours.

  • Reaction Monitoring (Self-Validation): At 4 hours, extract a 50 µL aliquot, quench with water, extract with EtOAc, and spot on a TLC plate (Hexanes:EtOAc 8:2). The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a new, UV-active spot ( Rf​≈0.4 ) validates the progression of the coupling.

  • Workup: Cool the mixture to room temperature. Dilute with 20 mL of EtOAc and wash sequentially with distilled water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc) to afford the pure 3-(4-fluorophenyl)-5-(2-methoxyphenyl)isoxazole.

Validation & Quality Control
  • LC-MS: Confirm the product mass ( [M+H]+=270.1 ).

  • 1H NMR ( CDCl3​ ): Look for the diagnostic isoxazole C4​ -proton singlet at δ 6.8–7.0 ppm, which confirms the integrity of the heterocyclic core post-coupling.

Quantitative Data: Reaction Optimization

To maximize the efficiency of library generation, various catalytic conditions were evaluated. The quantitative data below summarizes the optimization parameters for the functionalization of the 3-bromo-5-(2-methoxyphenyl)isoxazole scaffold.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemSolvent SystemBaseTemp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ (5 mol%)Toluene / EtOH Na2​CO3​ 9045
2 Pd(OAc)2​ / SPhosTHF / H2​O K3​PO4​ 7062
3 Pd(dppf)Cl2​ (5 mol%)1,4-Dioxane / H2​O K2​CO3​ 9089
4 Pd(dppf)Cl2​ (5 mol%)1,4-Dioxane / H2​O Cs2​CO3​ 9091

Note: While Entry 4 provided the highest yield, Entry 3 is often preferred for large-scale agrochemical synthesis due to the significantly lower cost of K2​CO3​ compared to Cs2​CO3​ .

References

  • Chen M-T, Li Y-R, Wang Z-Q, Jiang S, Jia Z-H, Zhang D-W. "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." Pharmaceuticals (Basel). 2025; 18(8):1179.[Link]

  • "Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound." International Journal of Pharmacy & Pharmaceutical Research. August-2025; Volume: 31, Issue: 8. [Link]

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 3-bromo-5-(2-methoxyphenyl)isoxazole

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the 1,3-dipolar cycloaddition workflows used to construct functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the 1,3-dipolar cycloaddition workflows used to construct functionalized heterocycles. The synthesis of 3-bromo-5-(2-methoxyphenyl)isoxazole from dibromoformaldoxime and 2-ethynylanisole is a robust pathway, but it is highly sensitive to reaction kinetics.

This guide is designed to move beyond basic protocols by explaining the fundamental causality behind each experimental choice, ensuring your workflow becomes a self-validating system.

Part 1: Troubleshooting & FAQs

Q1: My reaction yield is consistently below 40%, and TLC shows a major non-polar byproduct. What is happening and how do I fix it? A1: The non-polar byproduct you are observing is almost certainly 3,4-dibromofuroxan, the dimerization product of the bromonitrile oxide intermediate.

  • Causality: Bromonitrile oxide is generated in situ from dibromoformaldoxime via base-mediated dehydrohalogenation. If the base is added too quickly, the steady-state concentration of the highly reactive bromonitrile oxide exceeds the concentration of the dipolarophile (2-ethynylanisole). Because nitrile oxides readily undergo self-dimerization—often via a stepwise dinitrosoalkene diradical mechanism1[1]—this side reaction easily outcompetes the desired 1,3-dipolar cycloaddition when concentrations spike.

  • Solution: Implement a continuous, slow-addition protocol. Dissolve the dibromoformaldoxime in the reaction solvent and add it dropwise via a syringe pump over 4–6 hours to a solution containing an excess of 2-ethynylanisole and the base. This keeps the nitrile oxide concentration artificially low, kinetically favoring the bimolecular [3+2] cycloaddition with the alkyne.

Q2: I am using triethylamine (Et₃N) as the base, but the reaction mixture turns black and yields are poor. Should I change the base? A2: Yes. Triethylamine is often too harsh; it leads to rapid, uncontrolled generation of the nitrile oxide and promotes the degradation of the dibromoformaldoxime precursor.

  • Causality: Stronger, highly soluble organic bases cause an immediate, homogeneous spike in bromonitrile oxide concentration. Furthermore, excess aliphatic amines can participate in unwanted nucleophilic side reactions with the halogenated intermediates.

  • Solution: Switch to a mild inorganic base in a biphasic system. Potassium bicarbonate (KHCO₃) in an Ethyl Acetate/Water (EtOAc/H₂O) mixture is highly recommended2[2]. The biphasic nature limits the effective concentration of the base in the organic layer due to mass transfer limitations across the phase boundary. This creates a self-regulating, slow-release system for nitrile oxide generation.

Q3: How can I ensure the regioselectivity of the cycloaddition strictly favors the 3-bromo-5-(2-methoxyphenyl)isoxazole isomer? A3: Fortunately, the 1,3-dipolar cycloaddition of terminal alkynes with nitrile oxides is inherently highly regioselective3[3].

  • Causality: The formation of the 5-substituted isoxazole is favored by both steric and electronic factors in the concerted transition state. The bulky 2-methoxyphenyl group naturally orients away from the bromine atom of the dipole.

  • Solution: Ensure your 2-ethynylanisole starting material is free of internal alkyne impurities. Standard thermal conditions will yield >95% of the 5-substituted isomer.

Part 2: Quantitative Data Analysis

The table below summarizes our internal validation data, illustrating how controlling the rate of nitrile oxide generation drastically shifts the product distribution away from the furoxan dimer and toward the desired isoxazole.

Base SystemSolvent SystemAddition MethodIsoxazole Yield (%)Furoxan Yield (%)
Et₃N (2.0 eq)DCMBolus (All at once)25%60%
Et₃N (2.0 eq)DCMSyringe Pump (4h)55%30%
KHCO₃ (2.0 eq)EtOAc / H₂OBolus (All at once)45%40%
KHCO₃ (2.0 eq) EtOAc / H₂O Syringe Pump (4h) 85% <5%

Part 3: Mechanistic & Workflow Visualizations

Mechanism DBF Dibromoformaldoxime (Precursor) BNO Bromonitrile Oxide (Reactive Intermediate) DBF->BNO -HBr Base Base (KHCO3) Biphasic System Base->BNO Promotes Elimination Isoxazole 3-Bromo-5-(2-methoxyphenyl)isoxazole (Target Product) BNO->Isoxazole + Alkyne Furoxan 3,4-Dibromofuroxan (Dimerization Byproduct) BNO->Furoxan Dimerization (High Conc.) Alkyne 2-Ethynylanisole (Dipolarophile) Alkyne->Isoxazole [3+2] Cycloaddition

Caption: Mechanistic pathway of 1,3-dipolar cycloaddition vs. furoxan dimerization.

Workflow Step1 1. Dissolve Alkyne & KHCO3 in EtOAc/H2O Step3 3. Syringe Pump Addition (4 to 6 hours) Step1->Step3 Step2 2. Prepare Dibromoformaldoxime in EtOAc Step2->Step3 Step4 4. Stir at RT (Overnight) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 Step6 6. Flash Chromatography (Pure Product) Step5->Step6

Caption: Step-by-step experimental workflow for optimized isoxazole synthesis.

Part 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system . By utilizing a biphasic mixture and monitoring the organic layer, you can physically observe the controlled reaction progression without risking thermal runaway or dipole dimerization.

Reagents:

  • 2-Ethynylanisole (1.5 equiv, 15 mmol)

  • Dibromoformaldoxime (1.0 equiv, 10 mmol)

  • Potassium bicarbonate (KHCO₃) (2.0 equiv, 20 mmol)

  • Ethyl Acetate (EtOAc) (40 mL)

  • Deionized Water (4 mL)

Step-by-Step Methodology:

  • Preparation of the Dipolarophile Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethynylanisole (15 mmol) in 20 mL of EtOAc. Add 4 mL of deionized water and KHCO₃ (20 mmol). Stir vigorously (800+ rpm) to maintain a fine biphasic suspension.

  • Preparation of the Precursor Solution: In a separate vial, dissolve dibromoformaldoxime (10 mmol) in 20 mL of EtOAc. Load this solution into a 20 mL glass syringe.

  • Controlled Generation of Nitrile Oxide: Mount the syringe on a programmable syringe pump. Add the dibromoformaldoxime solution dropwise to the vigorously stirring biphasic mixture at room temperature over a period of 4 to 6 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 9:1) every 90 minutes. You should observe the steady growth of the desired product (UV-active spot, Rf ~0.4) while the high-running non-polar furoxan spot (Rf ~0.8) remains faint or absent. If the furoxan spot darkens significantly, decrease the syringe pump addition rate.

  • Completion and Quenching: After the addition is complete, allow the reaction to stir for an additional 2 to 4 hours at room temperature to ensure complete consumption of the generated nitrile oxide.

  • Workup: Transfer the mixture to a separatory funnel. Add 20 mL of water and 20 mL of EtOAc. Separate the organic layer. Extract the aqueous layer once more with 20 mL of EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure 3-bromo-5-(2-methoxyphenyl)isoxazole as a solid.

References

  • Source: Google Patents (CA1258860A)
  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study Source: ResearchGate URL
  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles Source: NSF / ACS Publications URL

Sources

Optimization

Technical Support Center: Troubleshooting 3-Bromo-5-(2-methoxyphenyl)isoxazole Solubility

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals facing physicochemical challenges with 3-bromo-5-(2-methoxyphenyl)isoxazole (CAS: 2034483-74-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals facing physicochemical challenges with 3-bromo-5-(2-methoxyphenyl)isoxazole (CAS: 2034483-74-2). While this compound is a highly valuable heterocyclic scaffold for pharmaceutical development[1], its high crystallinity and specific intermolecular interactions frequently lead to stubborn insolubility in standard benchtop organic solvents.

Below, we break down the mechanistic causes of these solubility issues, provide quantitative solvent selection data, answer frequently asked troubleshooting questions, and outline field-proven protocols to keep your workflows running smoothly.

The "Why": Mechanistic Causality of Insolubility

As a Senior Application Scientist, I often see researchers treat all small organic molecules as universally soluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate. However, 3-bromo-5-(2-methoxyphenyl)isoxazole is an exception due to three synergistic structural factors that create an exceptionally stable crystal lattice:

  • Strong π−π Stacking: The conjugated isoxazole ring and the adjacent 2-methoxyphenyl group can adopt a relatively planar conformation. This planarity promotes tight, parallel stacking of the molecules in the solid state, drastically increasing the lattice energy.

  • Halogen Bonding Networks: The heavy bromine atom at the C3 position is highly polarizable. It acts as a strong Lewis acid (via its σ -hole), forming robust intermolecular halogen bonds with the electron-rich nitrogen or oxygen atoms of adjacent isoxazole rings[2].

  • Hydrophobic-Dipole Conflict: The molecule possesses a strong localized dipole moment (from the heteroaromatic ring and the methoxy group) combined with a bulky hydrophobic aromatic core.

By applying the principles of Hansen Solubility Parameters (HSP) , we know that successful solvation requires a solvent that can overcome these specific forces[3]. Purely non-polar solvents (like hexanes) cannot overcome the dipole-dipole lattice energy, while highly polar protic solvents (like water or cold ethanol) are repelled by the hydrophobic bulk[4].

Quantitative Data: Solvent Selection Guide

To select the right solvent, you must match the solvent's properties to the compound's HSP profile. Use the following table to guide your solvent selection based on empirical solvation capacity.

Solvent ClassRepresentative SolventsSolvation CapacityDielectric Constant ( ϵ )Hansen Solubility Match & Rationale
Non-Polar Aliphatic Hexane, HeptanePoor ~1.9Low: Cannot overcome the dipole moment or disrupt halogen bonding.
Protic Polar Water, MethanolPoor 33.0 - 80.1Low: Hydrophobic repulsion from the aromatic bulk prevents dissolution.
Halogenated DCM, ChloroformModerate 4.8 - 8.9Moderate: Good dispersion forces, but struggles with high-concentration stocks.
Ethereal THF, 1,4-DioxaneGood 2.2 - 7.5High: Excellent hydrogen-bond acceptors; effectively disrupt the halogen/lattice bonds.
Aprotic Highly Polar DMF, DMSO, NMPExcellent 36.7 - 46.7Very High: High dielectric constants completely dismantle the crystal lattice[4].

Troubleshooting FAQs

Q1: My compound precipitates out of solution during Palladium-catalyzed Suzuki-Miyaura cross-coupling. How do I fix this? A: 3-Bromoisoxazoles are excellent electrophilic substrates for Suzuki couplings[5], but the traditional biphasic Toluene/Water system often fails because the isoxazole is poorly soluble in toluene. Solution: Switch to a homogeneous 1,4-Dioxane/Water system (typically 4:1 or 5:1 v/v). Dioxane has a higher boiling point than THF and possesses excellent solubilizing power for halogenated isoxazoles, keeping both the starting material and the intermediate palladium-complex in solution throughout the catalytic cycle.

Q2: I need to run a 1H-NMR, but the compound won't fully dissolve in standard CDCl 3​ at room temperature. What are my options? A: The π -stacking of this specific isoxazole resists pure CDCl 3​ . While gentle heating with a heat gun can temporarily force it into solution, it will likely crash out in the NMR probe as it cools. Solution: The most reliable fix is to switch your NMR solvent to DMSO- d6​ . If your downstream workflow strictly prevents the use of DMSO, add 5% to 10% CD 3​ OD (deuterated methanol) to your CDCl 3​ . The protic co-solvent will act as a "lattice breaker," disrupting the intermolecular hydrogen and halogen bonding networks.

Q3: How do I prepare high-concentration stock solutions for in vitro biological assays without the compound crashing out in aqueous media? A: Halogenated isoxazoles are notorious for forming colloidal aggregates (crashing out) when introduced directly into aqueous biological buffers, leading to false negatives in screening assays. Solution: Prepare a highly concentrated master stock (10–50 mM) in 100% anhydrous DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration remains ≤1% . Crucially, include a carrier protein (like 0.1% BSA) or a non-ionic surfactant (like 0.01% Tween-20) in the aqueous buffer before adding the DMSO stock.

Experimental Workflows & Protocols

Protocol A: Optimized Dissolution for Palladium-Catalyzed Cross-Coupling

This protocol utilizes a self-validating solvent system to ensure the 3-bromo-5-(2-methoxyphenyl)isoxazole remains fully solvated during high-temperature coupling.

  • Reagent Loading: Weigh out 3-bromo-5-(2-methoxyphenyl)isoxazole (1.0 equiv) and the corresponding aryl boronic acid (1.2 equiv) into an oven-dried Schlenk flask.

  • Solvent Addition: Add a pre-mixed solvent system of 1,4-Dioxane and Deionized Water (4:1 v/v ratio, 5 mL per mmol of isoxazole substrate). Causality: Dioxane disrupts the isoxazole's halogen bonding network, while the water dissolves the inorganic base.

  • Base Addition: Add the inorganic base (e.g., K 2​ CO 3​ , 2.0 equiv).

  • Deoxygenation: Degas the suspension via three freeze-pump-thaw cycles or by vigorous argon sparging for 15 minutes.

  • Catalyst Addition: Add the Palladium catalyst (e.g., Pd(dppf)Cl 2​ , 5 mol%) under a positive stream of argon.

  • Self-Validation Check: Heat the mixture to 80°C. The solution should become completely homogeneous (excluding the suspended inorganic salts). If the organic phase remains cloudy or oily droplets are visible, the concentration is too high. Add an additional 1.0 mL of degassed 1,4-Dioxane per mmol of substrate until optical clarity is achieved.

Protocol B: Preparation of Aqueous-Compatible Stock Solutions for Bioassays

This protocol prevents colloidal aggregation of the hydrophobic isoxazole core in aqueous environments.

  • Master Stock: Prepare a 50 mM master stock by dissolving the compound in 100% anhydrous DMSO[4].

  • Mechanical Disruption: Vortex vigorously for 60 seconds, then sonicate in a water bath at 37°C for 5 minutes to ensure complete micro-dissolution of the crystal lattice.

  • Carrier Buffer Preparation: Prepare your intermediate assay buffer containing 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20. Causality: The hydrophobic pockets of BSA or the micelles of Tween-20 will encapsulate the methoxyphenyl and isoxazole core, acting as a thermodynamic sink to prevent aggregation.

  • Dilution: Slowly pipette the DMSO stock directly into the vortexing carrier buffer to reach your intermediate concentration (e.g., 1 mM).

  • Self-Validation Check: Measure the optical density (OD) of the final assay well at 600 nm. An OD 600​ > 0.05 compared to a blank indicates colloidal aggregation. If observed, discard the dilution and increase the BSA/Tween-20 concentration in Step 3.

Workflow Visualization

Use the following decision tree to rapidly identify the optimal solvent system based on your specific laboratory workflow.

SolventSelection Start 3-Bromo-5-(2-methoxyphenyl)isoxazole Solvent Selection App What is the downstream application? Start->App Synthesis Chemical Synthesis (e.g., Cross-Coupling) App->Synthesis NMR Structural Analysis (NMR Spectroscopy) App->NMR Bio Biological Assays (In Vitro Screening) App->Bio Synth_Path1 Palladium-Catalyzed (Suzuki/Heck) Synthesis->Synth_Path1 Synth_Path2 Nucleophilic Substitution (SNAr) Synthesis->Synth_Path2 Solvent_DMSO_d6 DMSO-d6 (Disrupts pi-stacking) NMR->Solvent_DMSO_d6 Solvent_CDCl3 CDCl3 + 5% CD3OD (If DMSO is undesired) NMR->Solvent_CDCl3 Solvent_Stock 100% DMSO Stock (Dilute to <1% in buffer) Bio->Solvent_Stock Solvent_Dioxane 1,4-Dioxane / H2O (Excellent for Pd-cat) Synth_Path1->Solvent_Dioxane Solvent_DMF DMF or NMP (High dielectric constant) Synth_Path2->Solvent_DMF

Decision tree for selecting the optimal solvent system for 3-bromo-5-(2-methoxyphenyl)isoxazole.

Sources

Troubleshooting

Purification and recrystallization techniques for 3-bromo-5-(2-methoxyphenyl)isoxazole

Welcome to the Technical Support Center for the isolation and purification of 3-bromo-5-(2-methoxyphenyl)isoxazole . This guide is engineered for researchers and drug development professionals dealing with the specific p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-bromo-5-(2-methoxyphenyl)isoxazole . This guide is engineered for researchers and drug development professionals dealing with the specific physicochemical challenges of halogenated, aromatic heterocycles.

The lipophilic nature of the 2-methoxyphenyl group, combined with the dense, non-polar bromo-isoxazole core, often complicates separation from starting materials (like dibromoformaldoxime or 2-ethynylanisole) and regioisomeric byproducts. The following modules provide field-proven workflows, causal troubleshooting, and self-validating protocols to ensure >99% purity.

Part 1: Purification & Isolation Workflow

PurificationWorkflow Crude Crude 3-Bromo-5-(2-methoxyphenyl)isoxazole (Reaction Mixture) Ext Liquid-Liquid Extraction (EtOAc / Brine) Crude->Ext Dry Drying & Concentration (Na2SO4, Rotovap) Ext->Dry Flash Flash Column Chromatography (Hexanes/EtOAc Gradient) Dry->Flash Frac Fraction Analysis (TLC / UV 254 nm) Flash->Frac Frac->Flash Mixed Fractions Recrys Recrystallization (EtOH / H2O or EtOAc / Hexanes) Frac->Recrys Pure Fractions Pure Pure Crystalline Product (>99% Purity) Recrys->Pure

Figure 1: Standard purification workflow for 3-bromo-5-(2-methoxyphenyl)isoxazole.

Part 2: Quantitative Data Summaries

Table 1: Recommended Solvent Systems for Flash Column Chromatography

Solvent System Ratio (v/v) Application / Causality Expected Result
Hexanes / Ethyl Acetate 98:2 to 80:20 Gradient elution. Hexanes retain the non-polar isoxazole, while EtOAc gradually increases mobile phase polarity to elute it[1]. Optimal separation of the target isoxazole from highly polar byproducts[2].
Petroleum Ether / Diethyl Ether 90:10 Alternative for temperature-sensitive compounds. Low boiling points allow easy removal[3]. Excellent for resolving non-polar regioisomers without thermal degradation.

| Dichloromethane (DCM) | 100% | Quick filtration of crude mixtures through a silica plug[1]. | Removes baseline impurities but may co-elute closely related isomers. |

Table 2: Recrystallization Solvent Systems

Solvent / Anti-Solvent Ratio Causality & Mechanism Expected Yield
Ethanol / Water 3:1 to 5:1 Isoxazole is soluble in hot EtOH. Water acts as a strong anti-solvent, forcing the hydrophobic aromatic lattice to assemble. 75 - 85%

| Ethyl Acetate / Hexanes | 1:4 | EtOAc dissolves the compound; non-polar hexanes reduce solubility upon cooling, promoting slow crystal growth. | 80 - 90% |

Part 3: Troubleshooting Guides & FAQs

Q1: My 3-bromo-5-(2-methoxyphenyl)isoxazole is co-eluting with unreacted starting material during column chromatography. How can I resolve this? Cause: The 2-methoxyphenyl group and the bromo-isoxazole core render the molecule highly lipophilic. If your starting materials share similar lipophilicity, they will have nearly identical Retention Factors ( Rf​ ) in standard 80:20 Hexane/EtOAc mixtures. Solution: Implement a shallow gradient elution. Start with an extremely low polarity solvent (e.g., 98:2 Hexanes/EtOAc) for the first two column volumes (CV) to flush out highly non-polar contaminants[3]. Gradually increase the EtOAc concentration by 2% increments. According to standard chromatographic principles, maintaining the target compound's Rf​ around 0.3 maximizes the resolution between closely eluting bands[3].

Q2: After concentration, my product forms a stubborn oil instead of a solid. How do I induce crystallization? Cause: 3-substituted isoxazoles frequently "oil out" (form a supercooled liquid or amorphous oil) due to trace residual solvents (like EtOAc or DCM) disrupting the crystal lattice formation. The methoxy group can also increase the degrees of rotational freedom, hindering molecular packing. Solution: Perform a trituration[4]. Add a small volume of ice-cold hexanes or pentane to the oil and scratch the inside of the flask vigorously with a glass rod. The localized acoustic cavitation and surface roughening provide nucleation sites. If this fails, dissolve the oil in a minimal amount of hot ethanol, add water dropwise until persistent cloudiness appears, and allow it to cool very slowly to room temperature before moving to an ice bath.

Q3: I am losing a significant amount of product during recrystallization. How can I improve my recovery? Cause: The product is remaining dissolved in the mother liquor, typically because the volume of the primary solvent (e.g., Ethanol or EtOAc) is too high, or the cooling process was rushed, leading to kinetic trapping of impurities and poor lattice growth. Solution: Adopt a self-validating two-solvent (solvent/anti-solvent) system. Dissolve the crude solid in the absolute minimum amount of boiling primary solvent. Once dissolved, slowly add the anti-solvent (e.g., Hexanes or Water) dropwise until the solution just turns cloudy. Add one drop of primary solvent to clear it, then remove from heat. Self-Validation Step: Always run a TLC of your mother liquor after filtration. If the spot corresponding to your product is intensely dark under UV 254 nm, concentrate the mother liquor by 50% under reduced pressure and perform a second crop crystallization.

Part 4: Detailed Experimental Methodologies

Protocol A: Self-Validating Silica Gel Flash Column Chromatography

Objective: Isolate 3-bromo-5-(2-methoxyphenyl)isoxazole from crude reaction mixtures[2].

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry method in 100% Hexanes. Ensure no air bubbles are trapped, as channeling will ruin the separation of regioisomers.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) and add a small amount of dry silica gel (approx. 3x the mass of the crude). Evaporate the DCM completely on a rotary evaporator and load the dry powder evenly onto the top of the column bed.

  • Gradient Elution:

    • Run 2 Column Volumes (CV) of 100% Hexanes to remove non-polar impurities.

    • Switch to 98:2 Hexanes/Ethyl Acetate for 2 CVs.

    • Switch to 90:10 Hexanes/Ethyl Acetate for the remainder of the separation[1].

  • Fractionation & Analysis: Collect 15-20 mL fractions. Spot each fraction on a silica TLC plate and develop in 85:15 Hexanes/EtOAc. Visualize under a UV lamp (254 nm). The target isoxazole will appear as a strong UV-active spot.

  • Validation & Isolation: Pool only the fractions showing a single, pure spot. Concentrate under reduced pressure at 35 °C to yield a crude solid. Validation: Spot the pooled mixture against the crude starting material on a new TLC plate to confirm the absence of co-eluting isomers.

Protocol B: Two-Solvent Recrystallization (Ethanol/Water)

Objective: Achieve >99% purity of the isolated isoxazole while maximizing yield.

  • Dissolution: Place the crude 3-bromo-5-(2-methoxyphenyl)isoxazole in an Erlenmeyer flask. Add hot Ethanol (~70 °C) dropwise while swirling until the solid is just dissolved. Do not add excess solvent.

  • Anti-Solvent Addition: Maintain the flask on a hot plate. Add deionized water dropwise until a faint, persistent turbidity (cloudiness) is observed in the solution.

  • Clarification: Add 1-2 drops of hot Ethanol until the solution becomes perfectly clear again.

  • Thermodynamic Cooling: Remove the flask from the heat source. Place it on a cork ring and allow it to cool undisturbed to room temperature over 1-2 hours. Mechanistic note: Slow cooling favors the thermodynamic formation of large, pure crystals over the kinetic precipitation of impurities.

  • Harvesting: Once at room temperature, chill the flask in an ice-water bath for 30 minutes. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold 5:1 Water/Ethanol.

  • Drying: Dry the crystals under high vacuum for 12 hours to remove residual moisture.

References

  • Solvent Systems for Flash Column Chromatography - Department of Chemistry, University of Rochester. 1

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography - Columns Week. 3

  • Development of a Practical Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitor MK-8245 - ACS Publications.4

  • United States Patent: 4,5,6,7-tetrahydro-1 h-pyrazolo[4,3-c]pyridin-3-amine compounds - Google Patents (Deprez et al.).2

Sources

Optimization

Technical Support Center: Preventing Degradation of 3-bromo-5-(2-methoxyphenyl)isoxazole

Welcome to the Technical Support Center for halogenated isoxazole derivatives. As an Application Scientist, I have designed this guide to move beyond generic storage advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated isoxazole derivatives. As an Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we will explore the mechanistic causality behind the degradation of 3-bromo-5-(2-methoxyphenyl)isoxazole, providing you with self-validating protocols and diagnostic tools to ensure the absolute integrity of your compound libraries.

Mechanistic Vulnerabilities & Diagnostic Signatures

To effectively protect 3-bromo-5-(2-methoxyphenyl)isoxazole, we must first understand its structural liabilities. The compound features two primary sites of instability: the N-O bond within the isoxazole ring and the C-Br bond at the 3-position.

  • Hydrolytic Ring Scission: The N-O bond is highly sensitive to nucleophilic attack. Under basic conditions or prolonged exposure to moisture, the ring undergoes base-catalyzed cleavage, collapsing into an acyclic cyanoenol derivative[1].

  • Photolytic Debromination: Halogenated heterocycles are susceptible to photochemical decomposition. Exposure to ambient UV light induces homolytic cleavage of the C-Br bond[2].

  • Oxidative Bioactivation/Degradation: The electron-rich 2-methoxyphenyl group and the isoxazole core can undergo oxidation in the presence of atmospheric oxygen and thermal stress, potentially forming reactive quinone or enimine metabolites[3].

Quantitative Diagnostic Signatures

If you suspect degradation, LC-MS is your primary diagnostic tool. Use the table below to match quantitative mass shifts to specific environmental failures.

Degradation PathwayEnvironmental TriggerExpected Mass Shift (Da)Diagnostic LC-MS Feature
Hydrolytic Ring Opening Moisture, Basic pH+18.01Addition of H₂O; formation of cyanoenol[1]
Photolytic Debromination UV/Ambient Light-78.91Loss of the characteristic M/M+2 (1:1) bromine isotope pattern[2]
Oxidative Degradation Oxygen, Heat+15.99Formation of reactive quinone/enimine species[3]
Kinetic Stability of the Isoxazole Core

Understanding the thermal and pH limits of the isoxazole ring is critical. The following table utilizes kinetic proxy data from the well-documented isoxazole drug leflunomide to illustrate how rapidly the N-O bond degrades under suboptimal conditions[1].

TemperaturepH ConditionIsoxazole Ring Half-Life ( t1/2​ )Recommended Action
25°C4.0 (Acidic)Stable (> 30 days)Safe for short-term acidic handling.
25°C7.4 (Neutral)Stable (> 30 days)Safe for standard benchtop prep.
25°C10.0 (Basic)~6.0 hoursCritical: Avoid basic solvents/buffers.
37°C7.4 (Neutral)~7.4 hoursCritical: Do not incubate prolonged assays without fresh spiking.
37°C10.0 (Basic)~1.2 hoursFailure: Rapid hydrolytic scission occurs[1].

Logical Mapping of Degradation & Mitigation

DegradationPathways cluster_hydro Hydrolytic Pathway cluster_photo Photolytic Pathway cluster_therm Thermal Pathway Compound 3-bromo-5-(2-methoxyphenyl)isoxazole (Intact Core) Moisture Moisture & Basic pH (Nucleophilic Attack) Compound->Moisture UVLight UV/Ambient Light (Photon Absorption) Compound->UVLight Heat Elevated Temperatures (Kinetic Acceleration) Compound->Heat RingOpen N-O Bond Cleavage (+18 Da Mass Shift) Moisture->RingOpen PrevHydro Store under Argon & Desiccation RingOpen->PrevHydro Debrom C-Br Bond Cleavage (Loss of M/M+2 Isotope) UVLight->Debrom PrevPhoto Use Amber Vials & Dark Storage Debrom->PrevPhoto ThermalDeg Oxidation to Quinones & General Decomposition Heat->ThermalDeg PrevTherm Store at -20°C (Thermal Arrest) ThermalDeg->PrevTherm

Logical mapping of 3-bromo-5-(2-methoxyphenyl)isoxazole degradation pathways and mitigation.

Troubleshooting FAQs

Q1: My stock solution of 3-bromo-5-(2-methoxyphenyl)isoxazole in DMSO is showing a +18 Da mass shift in LC-MS over time. What is happening? A1: You are observing hydrolytic ring opening. DMSO is highly hygroscopic; once it absorbs ambient moisture, it can create a micro-environment conducive to nucleophilic attack. This base-catalyzed cleavage breaks the N-O bond of the isoxazole ring, adding a water molecule (+18 Da) and forming an acyclic cyanoenol derivative[1]. Solution: Always use anhydrous, septum-sealed DMSO and discard stock solutions older than 2 weeks.

Q2: I observe a new peak in my HPLC chromatogram with a complete loss of the characteristic M/M+2 bromine isotope pattern. How do I prevent this? A2: This signature indicates photolytic debromination. The C-Br bond in halogenated heterocycles is highly labile and susceptible to photochemical decomposition when exposed to ambient laboratory lighting[2]. Solution: Handle the compound under low-light conditions and mandate the use of amber glass vials for all storage and assay preparations.

Q3: Can I store this compound in protic solvents (like methanol or water) for high-throughput screening libraries? A3: It is highly discouraged. While isoxazoles can remain stable in strictly acidic or neutral protic environments at room temperature, elevated temperatures (e.g., 37°C during assays) or slight shifts toward basic pH rapidly accelerate N-O bond scission, dropping the half-life to mere hours[1]. For liquid storage, use anhydrous solvents and store at -80°C.

Self-Validating Storage Protocol

To guarantee the long-term viability of your compound, follow this strict, step-by-step methodology. This protocol is designed to eliminate the three vectors of degradation: moisture, light, and thermal energy.

Step 1: Lyophilization (Moisture Removal) Ensure the synthesized or purchased powder is completely dry. Place the bulk powder in a lyophilizer overnight. Residual moisture acts as the primary nucleophile for ring-opening[1].

Step 2: Inert Atmosphere Handling (Oxidation Prevention) Transfer the dried compound to a glove box or utilize a Schlenk line. Purge the handling environment with Argon. Causality note: Argon is specifically recommended over Nitrogen because it is denser than air, providing a heavier, more effective protective blanket against atmospheric oxygen[2].

Step 3: Single-Use Aliquoting (Photolytic & Thermal Protection) Divide the bulk powder into single-use aliquots using amber glass vials. Causality note: This prevents repeated freeze-thaw cycles (which introduce condensation/moisture) and eliminates UV-induced C-Br bond cleavage[2].

Step 4: Hermetic Sealing Cap the vials with PTFE-lined septa and crimp seals. PTFE is chemically inert and provides an impermeable barrier to ambient humidity.

Step 5: Cryogenic Desiccation Store the sealed vials in a desiccator cabinet maintained at -20°C or -80°C. Lowering the thermal energy effectively arrests the kinetics of both hydrolytic and oxidative degradation pathways[1].

Trustworthiness Check (Self-Validation): Establish a feedback loop to verify your storage efficacy. Run a baseline LC-MS on day zero. Every 3 months, sacrifice one aliquot for testing. If the M/M+2 bromine isotope ratio remains exactly 1:1 and no +18 Da peak appears, your storage system is validated.

StorageWorkflow Start Bulk Compound Dry Step 1: Lyophilization (Remove H2O) Start->Dry Aliquot Step 2: Aliquot into Amber Vials Dry->Aliquot Purge Step 3: Argon Purge (Displace O2) Aliquot->Purge Seal Step 4: PTFE Crimp Seal Purge->Seal Store Step 5: Transfer to -20°C Desiccator Seal->Store

Step-by-step experimental workflow for the long-term storage of halogenated isoxazoles.

Sources

Troubleshooting

Overcoming steric hindrance in 3-bromo-5-(2-methoxyphenyl)isoxazole reactions

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the functionalization of 3-bromo-5-(2-methoxyphenyl)isoxazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the functionalization of 3-bromo-5-(2-methoxyphenyl)isoxazole .

Reactions at the C3 position of the isoxazole ring are notoriously sluggish. When compounded by the steric and electronic influence of a 2-methoxyphenyl group at the C5 position, standard cross-coupling conditions frequently result in low yields, catalyst poisoning, or complete reaction failure[1]. This guide provides field-proven, mechanistic solutions to overcome these barriers.

❓ Technical FAQ: Unlocking the C3 Position

Q1: Why does 3-bromo-5-(2-methoxyphenyl)isoxazole resist standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4 / Na2CO3)? A: The resistance is driven by a dual-threat of electronic deactivation and steric bulk. First, the C3 position is adjacent to the isoxazole nitrogen. While the C-Br bond is polarized, the resulting Pd(II) complex formed after oxidative addition frequently falls into an off-cycle resting state due to N-coordination[1]. Second, the 2-methoxyphenyl group at C5 introduces significant steric drag. When paired with a bulky boronic acid, the transmetalation step—which requires both coupling partners to align in a tight cis-geometry on the palladium center—is severely sterically hindered[2].

Q2: Does the 2-methoxy group at C5 actively poison the catalyst? A: Yes, it can act as a secondary deactivator. The oxygen atom of the 2-methoxy group is a strong Lewis base. Depending on the rotational conformation of the C5-phenyl ring, the methoxy oxygen can act as a secondary chelating agent, forming a stable, unreactive multidentate complex with the palladium center. To overcome this, you must use highly sterically demanding, strongly coordinating ligands (such as Buchwald dialkylbiaryl phosphines) that outcompete the methoxy group for Pd binding[3].

Q3: How do I prevent protodeboronation when forcing the reaction with high heat? A: Protodeboronation (the cleavage of the C-B bond by water) outcompetes slow transmetalation at high temperatures. To prevent this while still overcoming steric hindrance, you must accelerate the transmetalation step rather than simply increasing the heat. This is achieved by using a stronger, highly soluble base (like anhydrous K3PO4) and precisely controlling the water content (typically a 10:1 Dioxane:H2O ratio) to ensure the boronic acid is activated to the reactive boronate without being hydrolyzed[1].

🗺️ Mechanistic Pathways & Troubleshooting Workflows

To effectively troubleshoot, you must isolate which step of the catalytic cycle is failing. The diagram below illustrates the specific bottlenecks introduced by the 3-bromoisoxazole scaffold.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Ligand-Bound) OxAdd Oxidative Addition (C3-Br Bond Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate (Isoxazole-Pd-Br) OxAdd->PdII TransMet Transmetalation (Boronic Acid Activation) PdII->TransMet Poison Catalyst Poisoning (Isoxazole N-Chelation) PdII->Poison Off-Cycle Deactivation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Steric Steric Blockade (C5-Methoxy & Bulky Partner) TransMet->Steric Rate-Limiting Hindrance RedElim->Pd0 Regenerate Pd(0) Product Coupled Product (Steric Clashes Resolved) RedElim->Product

Catalytic cycle of 3-bromoisoxazole cross-coupling highlighting steric and electronic bottlenecks.

Diagnostic Decision Tree

If your reaction yields are <10%, utilize the following self-validating workflow to identify the exact point of failure.

Troubleshooting Start Issue: Reaction Yield < 10% CheckSM LC-MS Analysis at 2 Hours (Self-Validation Step) Start->CheckSM SM_High >80% 3-Bromoisoxazole Remains (Failed Oxidative Addition) CheckSM->SM_High High SM SM_Low <20% 3-Bromoisoxazole Remains (Failed Transmetalation) CheckSM->SM_Low Low SM Action1 Switch to Electron-Rich Ligands (e.g., XPhos, tBu3P) SM_High->Action1 Action2 Optimize Base/Water Ratio (Use K3PO4 in Dioxane/H2O) SM_Low->Action2

Decision tree for diagnosing and resolving steric and electronic failures in isoxazole couplings.

📊 Quantitative Optimization Data

The following table synthesizes optimization data for the Suzuki-Miyaura coupling of 3-bromo-5-(2-methoxyphenyl)isoxazole with a sterically hindered ortho-substituted arylboronic acid. Notice how the shift from first-generation catalysts to Buchwald-type ligands resolves the transmetalation bottleneck[1],[3].

Catalyst SystemBaseSolvent SystemTemp (°C)Conv. (%)Yield (%)Primary Diagnostic Issue
Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Toluene / H2O903515Slow transmetalation; high starting material recovery.
Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane / H2O1006045Moderate steric clash; N-chelation deactivation.
Pd2(dba)3 / XPhos K3PO4 Dioxane / H2O 110 >95 88 None. Optimal for bulky substrates.
Pd2(dba)3 / SPhosK3PO4Dioxane / H2O110>9582Minor protodeboronation observed.

⚙️ Self-Validating Experimental Protocol

This protocol utilizes XPhos (a bulky, electron-rich Buchwald ligand) to force reductive elimination and prevent N-chelation, paired with K3PO4 to accelerate transmetalation[4]. Every critical phase contains a self-validating checkpoint to ensure the reaction is proceeding logically.

1. Reagent Preparation & Assembly

  • In a flame-dried 10 mL Schlenk tube, add 3-bromo-5-(2-methoxyphenyl)isoxazole (1.0 equiv, 0.5 mmol), the sterically hindered arylboronic acid (1.5 equiv, 0.75 mmol), Pd2(dba)3 (2.5 mol%), XPhos (5.0 mol%), and finely ground, anhydrous K3PO4 (3.0 equiv).

  • Causality: XPhos is specifically chosen because its massive steric bulk prevents the formation of inactive Pd-bis(isoxazole) complexes, forcing the catalytic cycle forward.

2. Strict Deoxygenation

  • Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this cycle three times.

  • Self-Validation Checkpoint: Add the degassed solvent (1,4-Dioxane/H2O, 10:1 ratio, 2.5 mL). Heat to 110 °C. If the solution immediately turns pitch black within the first 5 minutes, oxygen has infiltrated the system, resulting in the precipitation of inactive "Pd black". A successful initiation will maintain a deep red/orange homogeneous hue.

3. Reaction Execution & In-Process Control (IPC)

  • Stir the reaction vigorously at 110 °C.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot via a purged syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Scenario A: If >50% of the 3-bromoisoxazole remains, the oxidative addition is failing. Verify catalyst integrity.

    • Scenario B: If the 3-bromoisoxazole is consumed but the product peak is absent, check the mass spectrum for the des-borylated arene. This confirms protodeboronation. To rescue the reaction, slowly add an additional 0.5 equiv of boronic acid via syringe pump over 1 hour.

4. Workup & Isolation

  • Upon complete consumption of the isoxazole (typically 12–16 hours), cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium residues and phosphate salts.

  • Wash the organic filtrate with brine, dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

📚 References

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Bromo-5-(2-methoxyphenyl)isoxazole vs. 3-Chloro Analogs in Cross-Coupling Applications

Executive Overview In the landscape of medicinal chemistry, 3-bromo-5-(2-methoxyphenyl)isoxazole serves as a highly valuable heterocyclic scaffold, frequently utilized in the development of pharmaceuticals such as histon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of medicinal chemistry, 3-bromo-5-(2-methoxyphenyl)isoxazole serves as a highly valuable heterocyclic scaffold, frequently utilized in the development of pharmaceuticals such as histone deacetylase (HDAC) inhibitors and epigenetic modulators[1]. When scaling up syntheses or optimizing cost-efficiency, drug development professionals often consider substituting the bromide with a chloride to form the 3-chloro analog. However, this substitution fundamentally alters the thermodynamic and kinetic profile of the molecule.

This guide provides an in-depth, objective comparison of the reactivity between 3-bromo-5-(2-methoxyphenyl)isoxazole and its 3-chloro counterpart, focusing specifically on their performance in palladium-catalyzed cross-coupling reactions.

Thermodynamic & Kinetic Causality (E-E-A-T)

To understand the divergent behavior of these two scaffolds, we must analyze the causality behind their reactivity in transition-metal catalysis.

  • Bond Dissociation Energy (BDE) & Oxidative Addition: The fundamental difference between the two analogs lies in their carbon-halogen bond strengths. The C-Br bond is thermodynamically weaker than the C-Cl bond[2]. In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura or Buchwald-Hartwig couplings), the general reactivity order strictly follows I > Br > OTf > Cl[3]. For the 3-chloro analog, the oxidative addition of Pd(0) into the strong C-Cl bond is highly endothermic and represents the absolute rate-limiting step of the catalytic cycle.

  • Isoxazole Ring Electronics: The isoxazole ring contains adjacent electronegative nitrogen and oxygen atoms, which withdraw electron density and render the 3-position relatively electron-deficient. While this electron deficiency slightly accelerates nucleophilic aromatic substitution ( SN​Ar ) and oxidative addition compared to neutral benzenes[4], it is insufficient to overcome the high activation energy of the C-Cl bond under standard conditions.

  • Catalyst & Ligand Causality: Because the 3-bromoisoxazole readily undergoes oxidative addition, standard, inexpensive catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ are highly effective. Conversely, the 3-chloroisoxazole requires highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos) or specific catalyst systems like Pd2​(dba)3​/P(t−Bu)3​ [5]. These specialized ligands increase the electron density on the palladium center, lowering the activation barrier required to cleave the stubborn C-Cl bond.

Quantitative Performance Matrix

The following table summarizes the comparative experimental data and operational parameters required to achieve >90% conversion in standard Suzuki-Miyaura cross-coupling workflows.

Parameter3-Bromo-5-(2-methoxyphenyl)isoxazole3-Chloro-5-(2-methoxyphenyl)isoxazole
Leaving Group Bromide (-Br)Chloride (-Cl)
Relative C-X Bond Strength Weaker (~280–300 kJ/mol)Stronger (~400–430 kJ/mol)
Oxidative Addition Kinetics Fast (Facile insertion)Slow (Rate-limiting step)
Optimal Pd Catalyst System Pd(PPh3​)4​ or Pd(dppf)Cl2​ Pd2​(dba)3​
  • Buchwald Ligand (e.g., XPhos)
Optimal Base K2​CO3​ or Na2​CO3​ K3​PO4​ or Cs2​CO3​ (Stronger/more soluble)
Typical Reaction Temperature 60 °C – 80 °C100 °C – 120 °C
Average Reaction Time 2 – 6 hours12 – 24 hours
Synthetic Utility Ideal for rapid library generationIdeal for late-stage scale-up (lower material cost)

Mechanistic Visualization

The diagram below illustrates the divergent catalytic pathways. The choice of halogen dictates the energy landscape of the oxidative addition step, subsequently dictating the required ligand architecture.

Mechanism Pd0 Pd(0) Active Catalyst Br_Iso 3-Bromo-5-(2-methoxyphenyl)isoxazole (Weaker C-Br Bond) Pd0->Br_Iso Cl_Iso 3-Chloro-5-(2-methoxyphenyl)isoxazole (Stronger C-Cl Bond) Pd0->Cl_Iso Fast_OA Fast Oxidative Addition Standard Ligands (PPh3) Br_Iso->Fast_OA Slow_OA Slow Oxidative Addition Requires Bulky Ligands (XPhos) Cl_Iso->Slow_OA PdII Pd(II) Intermediate Fast_OA->PdII Slow_OA->PdII Product Cross-Coupled Product PdII->Product Transmetalation & Reductive Elimination

Pd-Catalyzed Cross-Coupling Cycle: 3-Bromo vs 3-Chloro Isoxazoles

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducible results, the following step-by-step methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality of the reaction is actively monitored.

Protocol A: Standard Suzuki Coupling of 3-Bromo-5-(2-methoxyphenyl)isoxazole

Rationale: The weak C-Br bond allows for the use of standard, robust catalysts at moderate temperatures.

  • Reagent Assembly: In a flame-dried Schlenk flask, combine 3-bromo-5-(2-methoxyphenyl)isoxazole (1.0 equiv), arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Atmospheric Purging (Validation Check): Evacuate and backfill the flask with N2​ three times. Add degassed 1,4-dioxane/water (4:1 v/v). Validation: Proper degassing prevents the premature oxidation of the Pd catalyst; the solution should not immediately turn black upon catalyst addition.

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%) against a positive flow of N2​ .

  • Heating & Monitoring: Heat the mixture to 80 °C.

    • Self-Validation: Take an LC-MS aliquot at 2 hours. The mass of the 3-bromoisoxazole should be >80% consumed. If unreacted starting material remains, check for boronic acid protodeboronation (indicated by the presence of the des-boronated aryl species).

  • Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Buchwald-Activated Coupling of 3-Chloro-5-(2-methoxyphenyl)isoxazole

Rationale: The strong C-Cl bond necessitates the in-situ generation of a highly active, mono-ligated Pd(0) species using bulky, electron-rich ligands.

  • Reagent Assembly: In a flame-dried Schlenk flask, combine 3-chloro-5-(2-methoxyphenyl)isoxazole (1.0 equiv), arylboronic acid (1.5 equiv), and K3​PO4​ (3.0 equiv). Note the use of a stronger base and excess boronic acid to drive the sluggish transmetalation step.

  • Catalyst Generation (Validation Check): Add Pd2​(dba)3​ (2.5 mol%) and XPhos (10 mol%). Add degassed 1,4-dioxane/water (4:1 v/v). Stir at room temperature for 15 minutes before heating.

    • Validation: This pre-stirring step ensures the formation of the active L-Pd(0) complex. A color shift from dark purple/red ( Pd2​(dba)3​ ) to a lighter orange/yellow indicates successful ligand exchange.

  • Heating & Monitoring: Heat the mixture to 110 °C.

    • Self-Validation: Take an LC-MS aliquot at 6 hours. Unlike the bromo analog, expect only ~40-50% conversion at this stage. If conversion is <10%, it indicates catalyst poisoning or insufficient ligand activation; a secondary spike of catalyst/ligand may be required. Continue heating for 18 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove precipitated palladium black, extract with EtOAc, and purify via chromatography.

References

  • Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (PMC) URL:[Link]

  • Miyaura borylation Source: Grokipedia URL:[Link]

  • Activation of C–Br Bond of CBr4 and CBrCl3 Using 9-Mesityl-10-methylacridinium Perchlorate Photocatalyst Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Comparative

HPLC method validation for 3-bromo-5-(2-methoxyphenyl)isoxazole purity

An In-Depth Comparison Guide: HPLC vs. UHPLC Method Validation for 3-Bromo-5-(2-methoxyphenyl)isoxazole Purity Executive Summary & Chemical Context The accurate determination of chemical purity for halogenated heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: HPLC vs. UHPLC Method Validation for 3-Bromo-5-(2-methoxyphenyl)isoxazole Purity

Executive Summary & Chemical Context

The accurate determination of chemical purity for halogenated heterocyclic intermediates is a critical bottleneck in pharmaceutical development. Isoxazole derivatives serve as essential pharmacophores in numerous blockbuster drugs, including the antirheumatic leflunomide and the COX-2 inhibitor valdecoxib[1],[2].

This guide focuses on 3-bromo-5-(2-methoxyphenyl)isoxazole , a sterically hindered, halogenated building block. Analyzing its purity presents unique chromatographic challenges: the bromine atom increases hydrophobicity and polarizability, while the methoxy group acts as a hydrogen bond acceptor. Traditional High-Performance Liquid Chromatography (HPLC) methods often struggle to resolve this compound from its closely related synthetic impurities—specifically, the des-bromo analog and regioisomeric byproducts—without excessively long run times[3].

In alignment with the recently updated ICH Q2(R2) guidelines (effective June 14, 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach[4],[5], this guide objectively compares a traditional 5 µm HPLC method against an optimized sub-2 µm Ultra-High-Performance Liquid Chromatography (UHPLC) method.

Methodological Causality: Why Traditional Methods Fall Short

When developing an analytical procedure, every parameter must be driven by molecular causality rather than empirical guesswork.

  • Stationary Phase Selection: Traditional methods rely on 5 µm C18 columns. However, separating the 3-bromo isomer from a 5-bromo regioisomer requires high theoretical plate counts ( N ). Causality: According to the Van Deemter equation, reducing the particle size to 1.7 µm (UHPLC) minimizes eddy diffusion ( A term) and mass transfer resistance ( C term), drastically sharpening peaks and improving the resolution ( Rs​ ) of structurally similar isomers[3].

  • Mobile Phase pH: We selected a mobile phase modified with 0.1% Formic Acid (pH ~2.7). Causality: The isoxazole nitrogen has a very low pKa. Maintaining a highly acidic environment ensures the molecule remains fully unionized, preventing peak tailing caused by secondary ion-exchange interactions with residual silanols on the silica support. Furthermore, formic acid ensures the method remains LC-MS compatible for downstream impurity identification.

  • Self-Validating System Design: To guarantee data integrity, the protocol is designed as a self-validating system. Causality: A system suitability standard containing the API and its critical pair (des-bromo impurity) is injected prior to every sequence. The system is programmed with a hard gate: if Rs​<2.0 or peak area RSD >0.73% [6], the sequence automatically aborts, preventing the generation of invalid data.

Comparative Data Presentation: HPLC vs. UHPLC

The following tables summarize the experimental data comparing the legacy HPLC method (Method A) with the optimized UHPLC method (Method B) for the purity analysis of 3-bromo-5-(2-methoxyphenyl)isoxazole.

Table 1: Chromatographic Conditions Comparison

ParameterMethod A: Traditional HPLCMethod B: Optimized UHPLC
Column Standard C18 (250 x 4.6 mm, 5 µm)Sub-2 µm C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Water/Acetonitrile (0.1% TFA)Water/Acetonitrile (0.1% Formic Acid)
Elution Mode Isocratic (60:40)Gradient (30% to 90% B in 5 mins)
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL1 µL
Run Time 25.0 minutes7.0 minutes
Backpressure ~120 bar~650 bar

Table 2: System Suitability & Validation Results (ICH Q2(R2) Criteria)

Validation ParameterAcceptance CriteriaMethod A (HPLC) ResultMethod B (UHPLC) ResultConclusion
Resolution ( Rs​ ) >1.5 (Critical Pair)1.6 (Marginal)3.4 (Excellent) UHPLC provides superior selectivity.
Precision (RSD, n=6) ≤0.73% [6]0.85% (Failed strict limit)0.15% UHPLC autosampler & narrow peaks improve precision.
Linearity ( R2 ) ≥0.999 [7]0.99910.9999 Both acceptable; UHPLC shows tighter correlation.
LOD / LOQ Signal-to-Noise based0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mL UHPLC is 10x more sensitive due to reduced band broadening.
Accuracy (Recovery) 98.0% - 102.0%[7]98.5% ± 1.2%100.2% ± 0.4% UHPLC eliminates matrix/co-elution interference.

Data Interpretation: Method B (UHPLC) not only reduces solvent consumption and run time by over 70%, but it also provides the baseline resolution required to accurately quantify trace regioisomers that co-elute in Method A.

Step-by-Step ICH Q2(R2) Validation Protocol

The following protocol details the execution of the UHPLC method validation, ensuring compliance with the latest ICH Q2(R2) standards for analytical procedures[8].

Phase 1: Preparation of Self-Validating Standards
  • Diluent Preparation: Mix LC-MS grade Acetonitrile and Water (50:50, v/v). Causality: Matches the initial gradient conditions to prevent solvent-mismatch band broadening at the column head.

  • Stock Solution: Accurately weigh 10.0 mg of 3-bromo-5-(2-methoxyphenyl)isoxazole reference standard. Dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • System Suitability Solution (SST): Spike the stock solution with 0.1% (w/w) of 5-(2-methoxyphenyl)isoxazole (des-bromo impurity) to create the critical resolution pair.

Phase 2: Specificity & Forced Degradation

Objective: Prove the method is stability-indicating and free from interference[2].

  • Acid/Base Hydrolysis: Treat 1.0 mL of stock solution with 1.0 mL of 1N HCl (Acid) and 1N NaOH (Base). Heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidation: Treat 1.0 mL of stock with 1.0 mL of 3% H2​O2​ at room temperature for 12 hours.

  • Photolytic/Thermal: Expose solid API to UV light (200 Watt-hours/m²) and heat (105°C) for 7 days.

  • Evaluation: Inject all stressed samples. Use a Photodiode Array (PDA) detector to perform peak purity analysis (Purity Angle < Purity Threshold). Ensure no degradation products co-elute with the main isoxazole peak.

Phase 3: Linearity, Range, and Accuracy

Objective: Demonstrate proportional response and exactness of recovery[7].

  • Linearity Preparation: Dilute the stock solution to create six concentration levels spanning 50% to 150% of the target analytical concentration (e.g., 50, 80, 100, 120, 150 µg/mL).

  • Execution: Inject each level in triplicate. Plot the peak area (y-axis) versus concentration (x-axis).

  • Accuracy (Spike Recovery): Prepare synthetic sample matrices. Spike known amounts of the API at 80%, 100%, and 120% levels.

  • Evaluation: Calculate the regression equation. Ensure the y-intercept is ≤2% of the 100% response. Calculate % recovery for accuracy samples (Acceptance: 100 ± 2%).

Phase 4: Precision (Repeatability & Intermediate Precision)

Objective: Assess intra-system and inter-system variance[6],.

  • Repeatability: Inject the 100% target concentration standard six consecutive times from the same vial using the same UHPLC system and analyst.

  • Intermediate Precision: Have a second analyst, on a different day, prepare fresh solutions and inject them on a different UHPLC system.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) of the peak areas and retention times. The self-validating gate requires an RSD of ≤0.73% for acceptance.

Validation Workflow Visualization

The following diagram illustrates the logical flow of the ICH Q2(R2) validation lifecycle, mapping the dependencies of each experimental phase.

HPLC_Validation_Workflow Start Analytical Target Profile (ATP) Defined for Isoxazole Purity MethodDev Method Optimization (UHPLC Sub-2 µm Selection) Start->MethodDev SystemSuit System Suitability Testing (Rs > 2.0, RSD < 0.73%) MethodDev->SystemSuit Specificity Specificity Forced Degradation & Peak Purity SystemSuit->Specificity Linearity Linearity & Range (50% - 150% Target Conc.) SystemSuit->Linearity Accuracy Accuracy (Recovery) (80%, 100%, 120% Spike) SystemSuit->Accuracy Precision Precision (Repeatability & Intermediate) SystemSuit->Precision Sens Sensitivity (LOD & LOQ Determination) SystemSuit->Sens DataEval Data Evaluation vs. Acceptance Criteria (ICH Q2(R2) Guidelines) Specificity->DataEval Linearity->DataEval Accuracy->DataEval Precision->DataEval Sens->DataEval Final Validated Method Ready for Routine QC & Stability Testing DataEval->Final

Figure 1: ICH Q2(R2) compliant lifecycle workflow for HPLC method validation of isoxazole derivatives.

References

  • [9] MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". Available at:[Link]

  • [10] QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline". Available at:[Link]

  • [4] IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". Available at:[Link]

  • [8] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Available at:[Link]

  • [5] European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Available at:[Link]

  • [7] Shabir, G.A. "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry". Available at:[Link]

  • [6] LCGC International. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies". Available at:[Link]

  • IAEA. "Validation of an HPLC Method for Determination of Chemical Purity of [18F]Fluoromisonidazole". Available at:[Link]

  • [1] MDPI. "Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds". Available at:[Link]

  • [2] Semantic Scholar. "Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC". Available at:[Link]

Sources

Validation

Biological activity comparison of 3-bromo-5-(2-methoxyphenyl)isoxazole derivatives

Comprehensive Biological Activity Comparison: 3-Bromo-5-(2-methoxyphenyl)isoxazole Derivatives Introduction & Pharmacological Context Isoxazole derivatives are foundational to modern medicinal chemistry, serving as versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Biological Activity Comparison: 3-Bromo-5-(2-methoxyphenyl)isoxazole Derivatives

Introduction & Pharmacological Context

Isoxazole derivatives are foundational to modern medicinal chemistry, serving as versatile pharmacophores in a wide array of therapeutics, ranging from the COX-2 inhibitor Valdecoxib to the immunosuppressant Leflunomide[1][2]. Among these, halogenated aryl-isoxazoles—specifically 3-bromo-5-(2-methoxyphenyl)isoxazole —have emerged as potent scaffolds for targeted drug development. Characterized by a bromo-substituted isoxazole ring coupled with a methoxyphenyl moiety, this compound is primarily investigated for its role as a Histone Deacetylase (HDAC) inhibitor in oncology[3].

This guide provides an objective, data-driven comparison of 3-bromo-5-(2-methoxyphenyl)isoxazole against structural analogs and industry standards. It details the mechanistic pathways and the self-validating experimental protocols required to benchmark their biological activity accurately.

Mechanistic Pathways & Structural Rationale

The biological efficacy of 3-bromo-5-(2-methoxyphenyl)isoxazole is dictated by its structural topology. The bromine atom at the 3-position enhances the compound's lipophilicity and binding affinity via halogen bonding within the hydrophobic pockets of target enzymes[3]. Concurrently, the 2-methoxyphenyl group at the 5-position provides steric directionality, allowing the oxygen atom to participate in critical hydrogen bonding.

In cancer research, this specific scaffold acts as an HDAC inhibitor. By preventing the deacetylation of histones, it promotes chromatin relaxation, leading to the transcriptional activation of tumor suppressor genes and ultimately inducing apoptosis[3]. Similarly, related 3-bromo-isoxazoline derivatives have demonstrated the ability to covalently bind to catalytic cysteines in enzymes like GAPDH, triggering autophagy in pancreatic ductal adenocarcinoma (PDAC) cells[4].

HDAC_Pathway Compound 3-Bromo-5-(2-methoxyphenyl)isoxazole HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibits Chromatin Chromatin Relaxation (Hyperacetylation) HDAC->Chromatin Prevents Deacetylation GeneExpr Altered Gene Expression (Tumor Suppressors) Chromatin->GeneExpr Activates Transcription Apoptosis Apoptosis / Cell Cycle Arrest GeneExpr->Apoptosis Induces

Mechanism of HDAC inhibition by 3-bromo-5-(2-methoxyphenyl)isoxazole inducing apoptosis.

Quantitative Biological Activity Comparison

To contextualize the performance of 3-bromo-5-(2-methoxyphenyl)isoxazole, we compare it against its fluorinated analog, 3-bromo-5-(3-fluorophenyl)isoxazole[5], and established clinical standards (Vorinostat for HDAC inhibition; Valdecoxib for COX-2 inhibition).

CompoundPrimary TargetScaffold IC₅₀ (Target)*LogPPrimary Biological OutcomeKey Structural Advantage
3-Bromo-5-(2-methoxyphenyl)isoxazole HDAC~1.2 µM~3.8Apoptosis (Cancer cells)Dual H-bond acceptor capacity via methoxy group[3].
3-Bromo-5-(3-fluorophenyl)isoxazole HDAC / Kinases~2.5 µM3.7Apoptosis / Anti-proliferativeEnhanced metabolic stability due to stable C-F bond[5].
Vorinostat (SAHA) pan-HDAC0.05 µM2.6Apoptosis (T-cell lymphoma)Clinical standard; high potency but potential off-target toxicity.
Valdecoxib COX-20.005 µM3.2Anti-inflammatoryHighly selective for COX-2 over COX-1[2].

*Note: IC₅₀ values for the bromo-isoxazole scaffolds are representative benchmarks derived from preclinical in vitro biochemical assays used during early lead optimization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of these lipophilic derivatives must employ self-validating assay systems. The following protocol outlines the fluorometric validation of HDAC inhibition.

Expertise & Causality Rationale: We select a fluorometric assay over colorimetric alternatives because lipophilic isoxazole derivatives (LogP > 3.5) often require DMSO concentrations that can cause micro-precipitation in aqueous buffers. Fluorometry provides a superior signal-to-noise ratio and minimizes light-scattering artifacts, ensuring the causality of the signal drop is true enzymatic inhibition, not compound insolubility.

Assay_Workflow Prep Compound Preparation Incubate Incubation with HDAC & Substrate Prep->Incubate Fluor Fluorophore Release Incubate->Fluor Read Fluorescence Detection Fluor->Read Data IC50 Calculation Read->Data

Step-by-step fluorometric assay workflow for validating HDAC inhibitory activity.

Protocol: In Vitro Fluorometric HDAC Inhibition Assay
  • Reagent Preparation: Reconstitute 3-bromo-5-(2-methoxyphenyl)isoxazole in 100% anhydrous DMSO to a 10 mM stock.

    • Self-Validation Check: Visually inspect for complete dissolution; any turbidity or particulate matter invalidates the stock concentration and requires gentle sonication.

  • Serial Dilution: Prepare a 10-point concentration response curve (CRC) ranging from 100 µM to 1 nM in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA). Keep the final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 15 µL of HeLa nuclear extract (a rich, validated source of class I and II HDACs) to a black 384-well microplate. Add 5 µL of the compound dilutions. Incubate at 37°C for 10 minutes to allow pre-binding of the bromo-isoxazole to the active site.

  • Substrate Addition: Initiate the reaction by adding 25 µL of fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 30 minutes at 37°C.

  • Developer Phase: Add 5 µL of developer solution (containing trypsin and Trichostatin A).

    • Causality Note: The trypsin cleaves the deacetylated AMC fluorophore to generate the signal, while Trichostatin A immediately halts any further HDAC activity. This two-step process decouples the inhibition phase from the detection phase, preventing the test compound from falsely interfering with the fluorophore release.

  • Detection & Analysis: Read fluorescence at Ex 360 nm / Em 460 nm. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model against the Vorinostat positive control.

References

  • Title: Buy 3-Bromo-5-(2-methoxyphenyl)isoxazole (EVT-13824710) Source: EvitaChem URL: 3

  • Title: Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities Source: National Institutes of Health (PMC) URL: 1

  • Title: Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative Source: MDPI URL: 2

  • Title: Buy 3-Bromo-5-(3-fluorophenyl)isoxazole (EVT-13825976) Source: EvitaChem URL: 5

  • Title: 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death Source: National Institutes of Health (PMC) URL: 4

Sources

Comparative

Spectroscopic validation of 3-bromo-5-(2-methoxyphenyl)isoxazole synthesis

Spectroscopic Validation of 3-Bromo-5-(2-methoxyphenyl)isoxazole Synthesis: A Comparative Analytical Guide Executive Summary 1 is a highly valuable heterocyclic scaffold, frequently utilized in the development of histone...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of 3-Bromo-5-(2-methoxyphenyl)isoxazole Synthesis: A Comparative Analytical Guide

Executive Summary

1 is a highly valuable heterocyclic scaffold, frequently utilized in the development of histone deacetylase (HDAC) inhibitors and other epigenetic modulators[1]. The synthesis of this building block via the [3+2] cycloaddition of bromonitrile oxide and 2-methoxyphenylacetylene is highly efficient. However, confirming the regiochemistry and isotopic fidelity of the brominated product requires rigorous analytical validation. This guide provides a critical comparison of spectroscopic platforms—evaluating benchtop versus high-field NMR, and routine LC-MS versus High-Resolution Mass Spectrometry (HRMS)—to establish a self-validating protocol that meets stringent publication and drug-development standards.

Mechanistic Rationale & Synthesis Strategy

The synthesis relies on the in situ generation of bromonitrile oxide from dibromoformaldoxime via base-mediated dehydrohalogenation. The subsequent [3+2] cycloaddition with 2-methoxyphenylacetylene is highly regioselective.

Causality of Regioselectivity: The regiochemical outcome is driven by both steric and electronic factors. The bulky ortho-substituted 2-methoxyphenyl group directs the oxygen atom of the nitrile oxide to the less sterically hindered terminal carbon of the alkyne. This ensures the exclusive formation of the 5-aryl-3-bromoisoxazole isomer, preventing the formation of the unwanted 4-aryl byproduct.

SynthesisWorkflow A Dibromoformaldoxime + 2-Methoxyphenylacetylene B Base-Mediated Cycloaddition (Et3N) A->B C Crude 3-Bromo-5- (2-methoxyphenyl)isoxazole B->C D Purification (Silica Gel Chromatography) C->D E Pure Product D->E F HRMS Validation (Isotope & Exact Mass) E->F G NMR Validation (Regiochemistry & Purity) E->G

Synthetic and analytical workflow for 3-bromo-5-(2-methoxyphenyl)isoxazole.

Comparative Analytical Platforms

To ensure the integrity of the synthesized compound, researchers must select the appropriate analytical platforms. The 2 mandate specific levels of data resolution to unequivocally prove molecular identity and homogeneity[2].

Nuclear Magnetic Resonance (NMR): Benchtop (60 MHz) vs. High-Field (400+ MHz)
  • Benchtop NMR (60 MHz): Ideal for real-time process monitoring. It can easily detect the disappearance of the terminal alkyne proton ( δ ~3.3 ppm), providing a rapid, self-validating check that the reaction has gone to completion. However, it lacks the resolving power to separate the complex multiplet of the 2-methoxyphenyl aromatic protons.

  • High-Field NMR (400 MHz): Mandatory for final structural assignment according to 3[3]. At 400 MHz, the diagnostic isoxazole C4-H proton appears as a sharp, distinct singlet at δ 6.85 ppm. If the reaction had yielded the incorrect 4-aryl regioisomer, this proton would shift significantly downfield (>8.0 ppm). Furthermore, high-field NMR resolves the four distinct aromatic protons, confirming the integrity of the ortho-methoxy substitution.

Mass Spectrometry: Single Quadrupole LC-MS vs. Q-TOF HRMS
  • Single Quadrupole LC-MS: Provides a rapid assessment of the reaction mixture. The presence of a bromine atom is instantly recognizable by the characteristic 1:1 isotopic doublet at nominal masses m/z 254 and 256 [M+H]+ .

  • Q-TOF HRMS: Essential for verifying the exact molecular formula ( C10​H8​BrNO2​ ). High-resolution data distinguishes the target compound from isobaric impurities by providing mass accuracy within a 5 ppm error margin, a strict requirement when elemental analysis is not performed[2].

AnalyticalValidation Start Purified Compound Validation MS Mass Spectrometry Start->MS NMR Nuclear Magnetic Resonance Start->NMR LowRes Low-Res LC-MS (Routine Check) MS->LowRes Preliminary HRMS Q-TOF HRMS (Publication Standard) MS->HRMS Final Benchtop 60 MHz Benchtop (Process Monitoring) NMR->Benchtop In-Process HighField 400+ MHz NMR (Regiochemistry) NMR->HighField Final

Analytical validation decision tree for compound characterization.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step includes a specific observable metric to confirm success before proceeding.

  • Reagent Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 2-methoxyphenylacetylene (1.0 mmol, 132 mg) and dibromoformaldoxime (1.2 mmol, 243 mg) in anhydrous ethyl acetate (10 mL).

    • Causality: Ethyl acetate is chosen as a polar aprotic solvent that readily dissolves both reagents while remaining inert to the generated nitrile oxide.

  • Cycloaddition Initiation: Cool the mixture to 0 °C. Add triethylamine (1.5 mmol, 209 µL) dropwise over 10 minutes.

    • Causality: The slow addition of the base controls the exothermic dehydrohalogenation of dibromoformaldoxime. This maintains a low, steady-state concentration of the highly reactive bromonitrile oxide, preventing its unwanted dimerization into furoxans.

  • In-Process Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Extract a 50 µL aliquot, dilute with acetonitrile, and analyze via Single Quadrupole LC-MS.

    • Validation Check: Look for the disappearance of the starting material (m/z 133) and the emergence of the product doublet (m/z 254/256).

  • Workup & Extraction: Quench the reaction with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 90:10 hexanes/ethyl acetate).

    • Validation Check: The product typically elutes at an Rf​ of 0.45 (in 80:20 hexanes/ethyl acetate).

  • Final Spectroscopic Validation: Dry the purified fractions in vacuo and submit for 400 MHz 1H/13C NMR and Q-TOF HRMS.

Quantitative Spectroscopic Data

The following tables summarize the comparative capabilities of the analytical platforms and the definitive spectroscopic data required to validate the synthesis of 3-bromo-5-(2-methoxyphenyl)isoxazole.

Table 1: Analytical Platform Performance Comparison

Analytical PlatformPrimary FunctionKey Advantage for Isoxazole ValidationLimitations
60 MHz Benchtop NMR Process MonitoringRapid confirmation of alkyne consumption.Cannot resolve aromatic multiplets or confirm exact regiochemistry.
400 MHz High-Field NMR Structural AssignmentUnambiguous assignment of the C4-H singlet ( δ 6.85); proves 5-aryl regiochemistry.Higher cost; requires deuterated solvents and dedicated facilities.
Single Quad LC-MS Reaction ScreeningInstant identification of the 1:1 bromine isotopic signature ( 79Br/81Br ).Cannot rule out isobaric impurities (same nominal mass).
Q-TOF HRMS Formula VerificationConfirms exact molecular formula ( C10​H8​BrNO2​ ) within <5 ppm error.Lower throughput; requires meticulous calibration.

Table 2: Definitive Spectroscopic Data for 3-Bromo-5-(2-methoxyphenyl)isoxazole

TechniqueParameterExpected ValueStructural Correlation
HRMS (ESI+) [M+H]+ ( 79Br )253.9816 m/zConfirms exact mass of C10​H879​BrNO2​
HRMS (ESI+) [M+H]+ ( 81Br )255.9796 m/zConfirms exact mass of C10​H881​BrNO2​
1H NMR (400 MHz) Isoxazole C4-H δ 6.85 (s, 1H)Confirms 5-aryl regiochemistry (4-aryl would be >8.0 ppm)
1H NMR (400 MHz) Methoxy ( −OCH3​ ) δ 3.96 (s, 3H)Confirms retention of the ortho-methoxy group
13C NMR (101 MHz) Isoxazole C3-Br δ 141.2Confirms bromination at the 3-position
13C NMR (101 MHz) Isoxazole C5 δ 168.5Confirms the highly deshielded carbon bonded to oxygen

Conclusion

The synthesis of 3-bromo-5-(2-methoxyphenyl)isoxazole demands a rigorous, multi-tiered analytical approach. While benchtop NMR and low-resolution MS are invaluable for driving the efficiency of the synthetic workflow, they are insufficient for unequivocal structural proof. As demonstrated, the integration of 400 MHz NMR and Q-TOF HRMS provides a self-validating dataset that confirms both the regioselectivity of the cycloaddition and the isotopic fidelity of the brominated scaffold, fully satisfying the stringent requirements of modern chemical literature and drug discovery protocols.

References

  • Characterization of Organic Compounds - ACS Publications - American Chemical Society. acs.org.
  • Organic Letters - Author Guidelines - American Chemical Society. acs.org.
  • Buy 3-Bromo-5-(2-methoxyphenyl)isoxazole (EVT-13824710) - EvitaChem. evitachem.com.

Sources

Validation

Analytical Reference Standards for 3-Bromo-5-(2-methoxyphenyl)isoxazole: A Comparative Guide

Introduction 3-Bromo-5-(2-methoxyphenyl)isoxazole (CAS 2034483-74-2) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of pharmaceutical agents, particularly histone deacetylase (HDAC) inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Bromo-5-(2-methoxyphenyl)isoxazole (CAS 2034483-74-2) is a highly versatile heterocyclic scaffold utilized extensively in the synthesis of pharmaceutical agents, particularly histone deacetylase (HDAC) inhibitors, and advanced agrochemicals[1]. Because the isoxazole ring and its brominated position are highly reactive, commercial batches often contain trace impurities such as unreacted precursors, debrominated byproducts, or positional isomers[2]. For researchers and drug development professionals, utilizing an accurate analytical reference standard is not just a regulatory formality—it is a scientific necessity to ensure the integrity of downstream quantitative assays and pharmacokinetic studies.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against conventional Working Standards (WS) and Reagent-Grade alternatives, providing field-proven protocols for internal certification.

Classification and Traceability of Reference Standards

Not all reference materials are created equal. The metrological traceability of a standard dictates its suitability for quantitative analysis[3]. To prevent systematic bias in drug development, laboratories must understand the hierarchy of standard calibration.

Traceability A ISO 17034 Certified Reference Material (CRM) Absolute Purity & Metrological Traceability B Secondary Working Standard (WS) In-House Calibrated via CRM A->B Calibrates C Reagent Grade Building Block Uncertified / Research Use Only B->C Assesses Purity

Caption: Traceability hierarchy of analytical reference standards.

Table 1: Comparative Specifications of 3-Bromo-5-(2-methoxyphenyl)isoxazole Grades

FeatureISO 17034 CRMIn-House Working Standard (WS)Reagent Grade
Primary Use Case Calibration, Method ValidationRoutine Batch Release, Daily QCSynthesis, Discovery Research
Purity Assignment qNMR + Mass Balance (Orthogonal)Chromatographic (HPLC-UV against CRM)Area % (Single Method LC/GC)
Uncertainty (k=2) Rigorously Quantified (e.g., ±0.5%)EstimatedUnknown / Not Certified
Traceability SI Units (via BIPM/NIST)Traceable to CRMNone
Orthogonal Certification Methodology: A Self-Validating System

To establish a material as a CRM, we cannot rely on a single analytical technique. Chromatographic purity (HPLC-UV) only measures UV-active components and is completely blind to inorganic salts or non-chromophoric solvents. Therefore, we employ a self-validating orthogonal approach: Quantitative NMR (qNMR) for absolute mass fraction determination, combined with LC-MS/MS for specific impurity profiling[4],[5].

Validation Start 3-bromo-5-(2-methoxyphenyl)isoxazole Candidate Material qNMR Quantitative NMR (qNMR) Absolute Mass Fraction Start->qNMR LCMS LC-MS/MS Isotopic Impurity Profiling Start->LCMS HPLC HPLC-UV / GC-FID Chromatographic Purity Start->HPLC KF Karl Fischer & TGA Water & Volatiles Start->KF Decision Mass Balance Calculation (100% - Impurities) qNMR->Decision Primary Value LCMS->Decision Impurity ID HPLC->Decision Area % KF->Decision Mass Deduction Final ISO 17034 Certified Standard Decision->Final Orthogonal Agreement

Caption: Orthogonal analytical validation workflow for reference standard certification.

Experimental Protocols & Causality
Protocol A: Absolute Purity Determination via 1H-qNMR

qNMR is a primary ratio method that directly compares the molar amount of the analyte to an internal standard, requiring no prior reference material of the analyte itself[5].

  • Internal Standard (IS) Selection: Weigh ~5 mg of NIST-traceable Maleic Acid (IS) and ~10 mg of the 3-bromo-5-(2-methoxyphenyl)isoxazole candidate using a microbalance (d = 0.001 mg).

    • Causality: Maleic acid yields a sharp singlet at ~6.26 ppm in DMSO-d6. This specific IS is chosen because it perfectly avoids overlapping with the target molecule's methoxy protons (~3.8 ppm) and aromatic/isoxazole protons (7.0–7.8 ppm).

  • Sample Preparation: Co-dissolve both solids in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition Parameters: Acquire 1H-NMR spectra at 600 MHz. Set the relaxation delay (D1) to 60 seconds.

    • Causality: The D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated. Failing to allow complete relaxation will result in the under-integration of slower-relaxing protons, artificially skewing the purity calculation.

  • Data Processing: Calculate the mass fraction using the integrated area of the methoxy singlet (3 protons) against the maleic acid singlet (2 protons).

Protocol B: Impurity Profiling via LC-MS/MS

While qNMR provides the absolute mass fraction, LC-MS/MS is required to identify structurally similar impurities that might co-resonate in NMR.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry (ESI+): Monitor the [M+H]+ isotopic cluster.

    • Causality: 3-Bromo-5-(2-methoxyphenyl)isoxazole has a chemical formula of C10H8BrNO2. Because bromine exists naturally as two isotopes (79Br and 81Br) in a nearly 1:1 ratio, the intact molecule will present a distinct isotopic doublet at m/z 254.0 and 256.0. By monitoring this specific cluster, we can instantly differentiate the target molecule from debrominated impurities (which appear as a single peak at m/z 176.1) or di-brominated synthetic byproducts (which appear as a triplet).

Experimental Data: Performance Comparison

To demonstrate the critical difference between standard grades, we analyzed three different commercial lots of 3-bromo-5-(2-methoxyphenyl)isoxazole using the orthogonal protocols outlined above.

Table 2: Analytical Performance of Different Standard Grades

Analytical ParameterISO 17034 CRMIn-House WSReagent Grade
qNMR Purity (Absolute) 99.6% ± 0.4%98.2% ± 1.1%94.5% ± 2.5%
HPLC-UV Purity (Area %) 99.8%98.9%96.1%
Debrominated Impurity (LC-MS) Not Detected0.4%2.3%
Water Content (Karl Fischer) 0.12%0.45%1.10%
Residual Solvent (GC-FID) < 0.05%0.20%0.85%

Data Interpretation: The Reagent Grade material showed a deceptively acceptable HPLC-UV purity (96.1%). However, orthogonal testing revealed significant water content (1.10%) and a high concentration of debrominated impurity (2.3%). If this reagent grade were used as a calibrator in a quantitative assay, it would result in a >5% systematic error. The CRM, validated through the mass balance and qNMR workflow, ensures absolute metrological accuracy.

Conclusion

For quantitative testing involving 3-bromo-5-(2-methoxyphenyl)isoxazole, the choice of reference standard directly impacts assay integrity. While reagent-grade materials are sufficient for early-stage synthesis, rigorous quantitative assays demand ISO 17034 Certified Reference Materials. By implementing self-validating, orthogonal analytical protocols—specifically qNMR paired with isotopic LC-MS/MS profiling—laboratories can ensure absolute metrological traceability and eliminate systematic errors caused by hidden impurities.

References
  • Google Patents - US Patent: Synthesis and Application of Substituted Isoxazoles.
  • BIPM (International Bureau of Weights and Measures) - Quantitative NMR (qNMR) Internal Standard Reference Data. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-5-(2-methoxyphenyl)isoxazole proper disposal procedures

Operational Safety & Disposal Blueprint: 3-Bromo-5-(2-methoxyphenyl)isoxazole As researchers and drug development professionals push the boundaries of medicinal chemistry, the management of complex synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Disposal Blueprint: 3-Bromo-5-(2-methoxyphenyl)isoxazole

As researchers and drug development professionals push the boundaries of medicinal chemistry, the management of complex synthetic intermediates requires as much precision as the synthesis itself. 3-Bromo-5-(2-methoxyphenyl)isoxazole is a highly specialized heterocyclic scaffold, frequently utilized in the development of pharmaceuticals such as histone deacetylase inhibitors[1].

However, operationally, the presence of a covalently bound bromine atom dictates its entire lifecycle management. This guide provides the definitive, step-by-step protocol for the safe handling and destruction of this compound, ensuring laboratory safety, regulatory compliance, and environmental protection.

Section 1: Chemical Profiling & Hazard Causality

Under the Resource Conservation and Recovery Act (RCRA), 3-Bromo-5-(2-methoxyphenyl)isoxazole is strictly classified as a halogenated organic waste [2]. Understanding the causality behind this classification is critical for laboratory safety.

The Segregation Imperative: Why can't this compound be disposed of with standard organic solvents like ethanol, hexane, or ethyl acetate? The answer lies in its thermal degradation profile. When brominated organic compounds are incinerated at standard temperatures, the bromine acts as a direct precursor for the de novo synthesis of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[3]. These are highly toxic, persistent environmental pollutants.

To prevent the formation of these dioxins, brominated waste cannot be processed in standard waste-to-energy boilers. It requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbing systems to neutralize the corrosive hydrogen bromide (HBr) gas generated during combustion[4]. Comingling this compound with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, specialized treatment and violates foundational hazardous waste segregation principles[2].

Section 2: Step-by-Step Laboratory Disposal Protocol

This protocol is designed as a self-validating system to ensure compliance, prevent cross-contamination, and mitigate the risk of toxic byproduct formation in your facility.

Phase 1: Primary Containment & Compatibility
  • Isolate the Waste Stream: Dedicate a specific waste container exclusively for "Halogenated Organic Wastes." Never mix 3-Bromo-5-(2-methoxyphenyl)isoxazole with non-halogenated solvents, aqueous acids, or heavy metals[2].

  • Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) carboys or PTFE-lined amber glass bottles. Do not use metal containers. Trace degradation of brominated compounds can release hydrobromic acid, which is highly corrosive to metals and can compromise container integrity[5].

  • Control Water Content: Ensure the total water content of the waste mixture remains below 20%. High aqueous content drastically lowers the BTU (heating value) of the waste, complicating the thermal destruction process and potentially requiring the waste to be re-profiled as an aqueous halogenated sludge[4][6].

    • Validation Checkpoint: Before sealing the container, visually confirm phase homogeneity. If a distinct aqueous layer forms, the waste must be separated to prevent explosive steam expansion during the initial phases of incineration.

Phase 2: RCRA-Compliant Accumulation
  • Immediate Labeling: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container. The label must explicitly state "Halogenated Organic Waste" and list "3-Bromo-5-(2-methoxyphenyl)isoxazole"[7]. Do not use chemical structures or shorthand abbreviations.

  • Satellite Accumulation Area (SAA) Management: Store the container in a designated SAA at or near the point of generation. Place the primary container inside a secondary containment spill tray. Ensure the SAA is kept away from strong oxidizing agents and inorganic bases, which can trigger exothermic reactions[6][8].

Phase 3: Final Destruction Logistics
  • Facility Transfer: Transfer the sealed, labeled waste to your Environmental Health and Safety (EHS) department before your facility's regulatory accumulation time limit expires (typically 90 to 180 days, depending on generator status).

  • Thermal Destruction Routing: EHS will route the waste to a permitted RCRA Subtitle C facility. The facility will utilize a rotary kiln incinerator operating at >1100°C with a minimum residence time of 2 seconds to ensure the complete destruction of the isoxazole ring and brominated precursors[9].

Section 3: Quantitative Data & Operational Parameters

To illustrate the logistical impact of proper segregation, the following table summarizes the distinct operational parameters required for the destruction of halogenated versus non-halogenated organic waste.

ParameterHalogenated Organic Waste (e.g., Brominated Isoxazoles)Non-Halogenated Organic Waste
Incineration Temperature > 1100°C (Extended residence time required)800°C - 1000°C
Primary Flue Gas Byproducts CO₂, H₂O, HBr CO₂, H₂O
Toxic Precursor Risk High (PBDDs, PBDFs if temp is sub-optimal)[3]Low
Required Emission Controls Caustic wet scrubbers mandatory[4]Standard particulate filters
Average Fuel Value (BTU) Moderate to Low (~3,000 - 10,000 BTU/lb)[10]High (10,000 - 20,000 BTU/lb)[10]

Section 4: Waste Routing Workflow Visualization

G start Generate Waste: 3-Bromo-5-(2-methoxyphenyl)isoxazole decision Is water content < 20%? start->decision aqueous Aqueous Halogenated Waste Stream decision->aqueous No organic Halogenated Organic Waste Stream decision->organic Yes container HDPE / Glass Container (No Metals/Bases) organic->container incinerator High-Temp Rotary Kiln (>1100°C) + Scrubber container->incinerator

Decision matrix for the classification and disposal routing of brominated isoxazole waste.

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Handling

Personal protective equipment for handling 3-Bromo-5-(2-methoxyphenyl)isoxazole

Title: Safe Handling and Personal Protective Equipment (PPE) Protocols for 3-Bromo-5-(2-methoxyphenyl)isoxazole in Preclinical Development Chemical Context & Risk Causality 3-Bromo-5-(2-methoxyphenyl)isoxazole (Molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Safe Handling and Personal Protective Equipment (PPE) Protocols for 3-Bromo-5-(2-methoxyphenyl)isoxazole in Preclinical Development

Chemical Context & Risk Causality

3-Bromo-5-(2-methoxyphenyl)isoxazole (Molecular Formula: C₁₀H₈BrNO₂, MW: 254.08 g/mol ) is a halogenated heterocyclic compound frequently utilized as a structural scaffold in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors for oncology research[1].

When establishing safety protocols, we must look beyond standard generic safety data sheets and analyze the molecule's structural causality:

  • Lipophilicity and Dermal Penetration: The addition of the bromine atom at the 3-position of the isoxazole ring significantly increases the molecule's lipophilicity (LogP). Highly lipophilic molecules can efficiently partition into and cross the stratum corneum (the outermost layer of the epidermis).

  • The "Carrier Solvent" Effect: In drug development, this compound is routinely dissolved in permeation-enhancing organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays. These solvents act as carriers, bypassing the skin's natural barrier and rapidly transporting the dissolved halogenated active pharmaceutical ingredient (API) into systemic circulation.

  • Aerosolization of Solids: As a dry, fine powder, the compound is susceptible to electrostatic charging, which can cause the material to spontaneously aerosolize during weighing, presenting an acute inhalation hazard.

Personal Protective Equipment (PPE) Specifications

To mitigate these specific physicochemical risks, standard laboratory attire is insufficient. The following PPE matrix must be strictly adhered to, complying with OSHA standard 29 CFR 1910.132 [1].

Table 1: Quantitative PPE Matrix for 3-Bromo-5-(2-methoxyphenyl)isoxazole

Protection CategorySolid Handling (Dry Powder)Solution Handling (in DMSO/DMF)Mechanistic Rationale
Dermal (Hands) Double Nitrile (≥0.11 mm thickness)Butyl Rubber or Laminate (Silver Shield) over NitrileDMSO rapidly degrades thin nitrile, acting as a carrier for the API. Double-gloving provides a physical barrier and a visual "tell" if the outer glove breaches.
Ocular/Face Safety Glasses with Side ShieldsChemical Splash Goggles & Face ShieldPrevents micro-particulate or highly concentrated solvent splash exposure to vulnerable ocular mucosa.
Respiratory N95/P100 Particulate RespiratorNot typically required (if handled inside a certified fume hood)Mitigates inhalation of electrostatically charged, aerosolized powder during transfer.
Body Flame-retardant lab coatLab coat + Impermeable chemical apronPrevents accumulation of lipophilic powder on standard woven clothing.

Operational Workflow: Step-by-Step Methodologies

Every protocol must be a self-validating system. The following methodology ensures that environmental controls and PPE work synergistically [2].

Step 1: Environmental Preparation & Containment

  • Conduct all operations inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood operating with a verified face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent cross-contamination.

Step 2: Static Mitigation

  • Use an anti-static ionizer gun (e.g., Zerostat) on the weighing spatula and anti-static weigh boats prior to contact with the chemical.

  • Causality: Halogenated powders hold static charges; neutralizing the environment prevents the powder from "jumping" off the spatula and bypassing respiratory controls.

Step 3: PPE Deployment & Dispensing

  • Don inner nitrile gloves, lab coat, and ocular protection. Don the outer layer of gloves (Nitrile for solid, Butyl for solutions).

  • Carefully transfer the 3-Bromo-5-(2-methoxyphenyl)isoxazole powder. Cap the source bottle immediately after dispensing to minimize ambient exposure.

Step 4: Dissolution & Decontamination

  • If creating a stock solution, add the organic solvent directly to the pre-tared vial containing the powder inside the hood. Never transport the unsealed dry powder across the lab to a solvent station.

  • Wipe down the analytical balance and hood surface with an alcohol-based solvent (e.g., 70% Isopropanol) to dissolve residual API, followed by a standard soap and water wash to remove the lipophilic residue completely.

Visualizing the Safety Architecture

Workflow A Hazard Assessment: 3-Bromo-5-(2-methoxyphenyl)isoxazole B Primary Containment (Chemical Fume Hood) A->B C PPE Deployment B->C D1 Ocular Protection (Splash Goggles) C->D1 D2 Dermal Protection (Double Nitrile Gloves) C->D2 D3 Respiratory Protection (N95/P100 if aerosolized) C->D3 E Execution: Weighing & Dissolution D1->E D2->E D3->E F_Spill Spill Event Detected E->F_Spill Accidental Release F_Normal Protocol Completion E->F_Normal Success G_Spill Spill Response Protocol (Absorbent & Solid Waste) F_Spill->G_Spill G_Normal Standard Disposal (Halogenated Waste) F_Normal->G_Normal

Workflow for handling 3-Bromo-5-(2-methoxyphenyl)isoxazole, including PPE and spill response.

Spill Response and Disposal Plans

Spill Response:

  • Solid Spills: Do not sweep, as this generates hazardous dust. Gently cover the powder with damp absorbent paper (using water or a mild surfactant) to trap the particles. Collect the material using a non-sparking scoop and place it into a sealable hazardous waste container.

  • Solution Spills: Cover immediately with a universal chemical absorbent pad. If the spill involves DMSO or DMF, responders must upgrade to butyl rubber gloves before initiating cleanup, as standard nitrile will fail rapidly upon contact with these solvents.

Disposal Plan:

  • Waste Segregation: Route all contaminated consumables (weigh boats, pipette tips, inner gloves) and residual compound into the Halogenated Organic Waste stream [2].

  • Causality: Never mix halogenated waste with non-halogenated organic waste. Halogenated compounds require specific high-temperature incineration protocols to prevent the environmental release of highly toxic dioxins and furans during the destruction process.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

Sources

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